molecular formula C21H25ClO6 B585938 Dapagliflozin-d5 CAS No. 1204219-80-6

Dapagliflozin-d5

Cat. No.: B585938
CAS No.: 1204219-80-6
M. Wt: 413.9 g/mol
InChI Key: JVHXJTBJCFBINQ-CAXKFZQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapagliflozin-D5 is a labelled analogue of Dapagliflozin, a selective sodium-glucose cotransporter-2 inhibitor that reduces renal glucose reabsorption and is used to treat patients with type 2 diabetes.>This compound is intended for use as an internal standard for the quantification of dapagliflozin by GC- or LC-MS. Dapagliflozin is a first generation, selective sodium-glucose linked transporter (SGLT) inhibitor that blocks glucose transport with about 100-fold selectivity for SGLT2 (Ki = 6 nM;  EC50 = 1.1 nM) over SGLT1 (Ki = 390 nM). After single oral doses ranging from 0.1 to 1.0 mg/kg, dapagliflozin increases urinary glucose excretion in both normal and diabetic rats, improves glucose tolerance in normal rats, and reduces hyperglycemia in Zucker diabetic fatty rats. Within two weeks of treating diabetic rats with 0.1 to 1.0 mg/kg dapagliflozin, fasting and fed glucose levels have been shown to be significantly lowered as a result of increased glucose utilization accompanied by reduced glucose production.

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHXJTBJCFBINQ-CAXKFZQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668210
Record name (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204219-80-6
Record name (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Dapagliflozin-d5 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dapagliflozin-d5, a deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document details its primary application in research as an internal standard for quantitative bioanalysis, outlines the mechanism of action of its parent compound, and presents detailed experimental protocols and quantitative data from various studies.

Core Concepts: Understanding Dapagliflozin and its Deuterated Analog

Dapagliflozin is a medication used to treat type 2 diabetes, heart failure, and chronic kidney disease.[1][2] Its mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys.[3][4] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[4][5]

This compound is a stable, isotopically labeled version of Dapagliflozin where five hydrogen atoms have been replaced with deuterium.[6][7] This modification results in a molecule with a higher molecular weight than the parent drug but with identical chemical properties and biological activity.[6] Its primary and critical role in research is to serve as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8][9][10] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the measurement of Dapagliflozin in biological matrices.[10]

Mechanism of Action: The SGLT2 Signaling Pathway

Dapagliflozin exerts its therapeutic effects by targeting the SGLT2 protein located in the renal proximal tubule. The following diagram illustrates this signaling pathway.

SGLT2_Inhibition cluster_lumen Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Glucose_Na Glucose & Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Reabsorption Urine Urinary Excretion (Glucosuria) Glucose_Na->Urine Glucose_cell Glucose SGLT2->Glucose_cell Na_cell Na+ SGLT2->Na_cell GLUT2 GLUT2 Glucose_blood Glucose GLUT2->Glucose_blood NaK_ATPase Na+/K+ ATPase K_cell_out K+ NaK_ATPase->K_cell_out Na_blood Na+ NaK_ATPase->Na_blood Glucose_cell->GLUT2 Transport Na_cell->NaK_ATPase K_cell_in K+ K_cell_in->NaK_ATPase Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition

Dapagliflozin's inhibition of SGLT2 in the renal proximal tubule.

Primary Use in Research: Bioanalytical Quantification

The principal application of this compound is as an internal standard for the accurate quantification of Dapagliflozin in biological samples such as plasma, serum, and urine.[10] This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Experimental Workflow: A Representative LC-MS/MS Method

The following diagram outlines a typical workflow for the quantification of Dapagliflozin in a biological matrix using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

A typical bioanalytical workflow for Dapagliflozin quantification.

Experimental Protocols

Below are detailed methodologies synthesized from various published research articles for the quantification of Dapagliflozin in biological matrices.

Sample Preparation

1. Protein Precipitation (PPT): A common, rapid method for sample cleanup.[6]

  • To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing this compound at a known concentration.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts.[3]

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Load the plasma sample (pre-treated with an acid, if necessary) onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elute Dapagliflozin and this compound with a suitable elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia).

  • Evaporate the eluate to dryness and reconstitute as described for PPT.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize typical LC-MS/MS conditions for the analysis of Dapagliflozin.

Table 1: Liquid Chromatography (LC) Conditions

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A gradient elution is typically used to separate the analyte from matrix components.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

Table 2: Mass Spectrometry (MS) Conditions

ParameterTypical Conditions
Ionization Mode Electrospray Ionization (ESI), typically in positive or negative mode.[3]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Dapagliflozin) Varies depending on adduct formation (e.g., [M+NH4]+, [M+H]+, [M-H]-). A common transition is m/z 426.1 -> 167.1.
MRM Transition (this compound) m/z 431.1 -> 167.1 (assuming a +5 Da shift)
Ion Source Temperature 500 - 600 °C
Ion Spray Voltage 4500 - 5500 V

Quantitative Data Summary

The following tables present a summary of quantitative data from various bioanalytical methods developed for Dapagliflozin using a deuterated internal standard.

Table 3: Method Validation Parameters

ParameterReported Range/ValueReference
Linearity Range 1 - 500 ng/mL[11]
Lower Limit of Quantification (LLOQ) 1 ng/mL[11]
Intra-day Precision (%CV) < 15%[11]
Inter-day Precision (%CV) < 15%[11]
Accuracy (% Bias) Within ±15%[11]
Extraction Recovery > 85%[9]

Table 4: Pharmacokinetic Parameters of Dapagliflozin (10 mg oral dose)

ParameterMean ValueUnitReference
Cmax (Peak Plasma Concentration) 100 - 150ng/mL[12]
Tmax (Time to Peak Concentration) 1 - 2hours[12]
AUC (Area Under the Curve) 800 - 1200ng·h/mL[12]
t1/2 (Half-life) ~12.9hours[12]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Dapagliflozin. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic assessments and other quantitative studies. The methodologies and data presented in this guide provide a comprehensive resource for the development and validation of robust bioanalytical methods for Dapagliflozin.

References

An In-depth Technical Guide to Dapagliflozin-d5: Chemical Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a cornerstone in the management of type 2 diabetes mellitus. Its deuterated analog, Dapagliflozin-d5, serves as an invaluable tool in pharmacokinetic and metabolic studies, enabling precise quantification as an internal standard in mass spectrometry-based bioanalysis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Furthermore, it outlines representative experimental protocols for its synthesis, purification, and analysis, and visualizes key pathways and workflows to support researchers in its application.

Chemical Structure and Properties

This compound is a deuterated version of Dapagliflozin, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling minimally alters the chemical properties of the molecule while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry.

The chemical structure of this compound is presented below:

(1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-(ethoxy-1,1,2,2,2-d5)phenyl]methyl]phenyl]-D-glucitol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₀D₅ClO₆[1][2][3]
Molecular Weight 413.90 g/mol [1][2]
CAS Number 1204219-80-6[1][2]
Appearance White to off-white solid[4]
Solubility Soluble in DMF, DMSO, and Ethanol (≥ 30 mg/mL)[1][4]
Storage Temperature -20°C[3][4]
Purity ≥99% deuterated forms (d₁-d₅)[1]
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra for the deuterated compound are often provided by suppliers upon request, representative data for the parent compound, Dapagliflozin, are widely available and can be used for comparison.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H NMR spectra for Dapagliflozin are available in public databases such as DrugBank.[5][6] These can be used as a reference for interpreting the spectra of this compound, where the key difference would be the absence of signals corresponding to the ethyl protons.

  • Mass Spectrometry (MS): As an internal standard, the mass spectrum of this compound is of primary importance. The isotopic labeling results in a mass shift of +5 Da compared to the unlabeled Dapagliflozin. LC-MS/MS methods have been developed for the quantification of Dapagliflozin, and these typically utilize a deuterated internal standard like this compound.[7][8][9][10][11]

Mechanism of Action: SGLT2 Inhibition

Dapagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) located in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.

Signaling Pathway of SGLT2 Inhibition

By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose and sodium from the renal tubules back into the bloodstream, leading to increased urinary glucose and sodium excretion. This action has several downstream effects that contribute to its glycemic control and cardiovascular benefits. The signaling pathway is depicted in the following diagram.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_systemic Systemic Effects Dapagliflozin This compound SGLT2 SGLT2 Dapagliflozin->SGLT2 Inhibits Glucose_Na_Reabsorption Glucose & Na+ Reabsorption SGLT2->Glucose_Na_Reabsorption Mediates Urine Urinary Glucose & Na+ Excretion Glucose_Na_Reabsorption->Urine Reduced Blood_Glucose Blood Glucose Levels Urine->Blood_Glucose Lowers Natriuresis Natriuresis Urine->Natriuresis Increases AMPK AMPK Activation Blood_Glucose->AMPK Modulates Cardiovascular_Benefits Cardiovascular Benefits Natriuresis->Cardiovascular_Benefits Contributes to SIRT1 SIRT1 Activation AMPK->SIRT1 Activates SIRT1->Cardiovascular_Benefits Contributes to

Caption: Signaling pathway of this compound via SGLT2 inhibition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally follows the synthetic routes established for Dapagliflozin, with the introduction of the deuterated ethyl group at an appropriate step. A general synthetic workflow is outlined below. While specific, detailed protocols for the deuterated analog are proprietary, the following represents a plausible multi-step synthesis based on available literature for Dapagliflozin.[12][13][14][15]

Synthesis_Workflow Start Starting Materials (e.g., 5-bromo-2-chlorobenzoic acid, D-glucono-1,5-lactone, deuterated ethanol) Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Condensation with protected gluconolactone Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Introduction of d5-ethoxy group (if not already present) Intermediate3->Step4 Intermediate4 Intermediate 4 Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 Crude_Product Crude this compound Step5->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General synthetic workflow for this compound.

A representative, though not exhaustive, protocol would involve:

  • Friedel-Crafts acylation of a suitable aromatic precursor.[14]

  • Reduction of the resulting ketone.[14]

  • Condensation with a protected gluconolactone derivative.[13]

  • Alkylation with deuterated iodoethane to introduce the d5-ethoxy group.

  • Deprotection of the glucose moiety to yield the final product.[13]

Purification of this compound

Purification of the crude product is critical to ensure high purity for its use as an analytical standard. Common purification techniques include:

  • Column Chromatography: Using silica gel and a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the desired product from impurities.

  • Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor. Solvents such as ethanol, ethyl acetate, or mixtures with water or heptane have been reported for the purification of Dapagliflozin.[16]

Analytical Methods: LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of Dapagliflozin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A typical workflow for such an analysis is as follows:

LCMS_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Spiking Spiking with This compound (Internal Standard) Sample_Collection->Spiking Sample_Prep Sample Preparation (Protein Precipitation, LLE, or SPE) Spiking->Sample_Prep LC_Separation Liquid Chromatography (e.g., C18 column, gradient elution) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification using peak area ratios) MS_Detection->Data_Analysis Results Concentration of Dapagliflozin Data_Analysis->Results

References

An In-Depth Technical Guide to the Synthesis and Characterization of Dapagliflozin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dapagliflozin-d5, a deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.[1][2][3]

Introduction to Dapagliflozin and Its Deuterated Analog

Dapagliflozin is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes. It lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This compound, with a molecular formula of C21H20D5ClO6 and a molecular weight of approximately 413.90 g/mol , is structurally identical to Dapagliflozin except for the substitution of five hydrogen atoms with deuterium on the ethyl group of the ethoxybenzyl moiety.[1][2] This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for bioanalytical assays.

Synthesis of this compound

The logical workflow for the synthesis of this compound is depicted below:

Synthesis_Workflow cluster_0 Synthesis of Deuterated Intermediate cluster_1 Final Assembly and Deprotection 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-(Ethoxy-d5)benzaldehyde 4-(Ethoxy-d5)benzaldehyde 4-Hydroxybenzaldehyde->4-(Ethoxy-d5)benzaldehyde Williamson Ether Synthesis Ethyl-d5 iodide Ethyl-d5 iodide Ethyl-d5 iodide->4-(Ethoxy-d5)benzaldehyde 4-(Ethoxy-d5)benzyl alcohol 4-(Ethoxy-d5)benzyl alcohol 4-(Ethoxy-d5)benzaldehyde->4-(Ethoxy-d5)benzyl alcohol Reduction 4-Bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene 4-Bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene 4-(Ethoxy-d5)benzyl alcohol->4-Bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene Coupling Coupled Intermediate Coupled Intermediate 4-Bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene->Coupled Intermediate Lithiation & Coupling Protected Glucolactone Protected Glucolactone Protected Glucolactone->Coupled Intermediate This compound This compound Coupled Intermediate->this compound Reduction & Deprotection

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Ethoxy-d5)benzaldehyde

This step involves a Williamson ether synthesis, a well-established method for forming ethers.[4][5][6]

  • Materials: 4-Hydroxybenzaldehyde, Ethyl-d5 iodide (commercially available), Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of 4-hydroxybenzaldehyde in dry DMF, add anhydrous K2CO3. Stir the mixture at room temperature for 30 minutes. Add Ethyl-d5 iodide dropwise to the reaction mixture. Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-(ethoxy-d5)benzaldehyde. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 4-(Ethoxy-d5)benzaldehyde to 4-(Ethoxy-d5)benzyl alcohol

  • Materials: 4-(Ethoxy-d5)benzaldehyde, Sodium borohydride (NaBH4), Methanol.

  • Procedure: Dissolve 4-(ethoxy-d5)benzaldehyde in methanol and cool the solution to 0 °C in an ice bath. Add NaBH4 portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-(ethoxy-d5)benzyl alcohol, which can be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of 4-Bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene

This step involves the coupling of the deuterated benzyl alcohol with a suitable brominated and chlorinated aromatic ring.

  • Materials: 4-(Ethoxy-d5)benzyl alcohol, 2-bromo-5-chlorotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).

  • Procedure: A mixture of 2-bromo-5-chlorotoluene, NBS, and a catalytic amount of AIBN in CCl4 is refluxed for several hours. The reaction is monitored by gas chromatography (GC) or TLC. After completion, the reaction mixture is cooled, and the succinimide is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude 4-bromo-1-chloro-2-(bromomethyl)benzene is then reacted with the Grignard reagent prepared from 4-(ethoxy-d5)benzyl alcohol to yield the final intermediate.

Step 4: Coupling with Protected Glucolactone and Deprotection

  • Materials: 4-Bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene, n-Butyllithium (n-BuLi), 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone, Methanol, Methane sulfonic acid, Triethylsilane (Et3SiH), Boron trifluoride etherate (BF3·OEt2), Dichloromethane (DCM).

  • Procedure: The aryl bromide from the previous step is dissolved in a mixture of toluene and THF and cooled to a low temperature (e.g., -78 °C). n-BuLi is added dropwise to perform a lithium-halogen exchange. The protected glucolactone is then added, and the reaction is stirred for several hours. The reaction is quenched with a solution of methane sulfonic acid in methanol. The resulting intermediate is then reduced using triethylsilane in the presence of boron trifluoride etherate in dichloromethane. Finally, deprotection of the silyl ethers is typically achieved under acidic or fluoride-mediated conditions to yield this compound. The final product is purified by column chromatography or recrystallization.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound.

Table 1: Representative HPLC Method Parameters for this compound

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 224 nm
Injection Volume 10 µL

Note: This is a representative method and may require optimization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and isotopic labeling of this compound.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueData
¹H NMR The spectrum is expected to be similar to that of Dapagliflozin, with the notable absence of the quartet at ~4.0 ppm and the triplet at ~1.4 ppm corresponding to the -OCH2CH3 group.
¹³C NMR The spectrum will be similar to Dapagliflozin, but the signals for the ethyl carbons will be observed as multiplets due to C-D coupling, and their intensity will be significantly lower.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z ≈ 414.9. The isotopic cluster will show a +5 Da shift compared to unlabeled Dapagliflozin.

Note: Actual chemical shifts and m/z values may vary depending on the instrumentation and experimental conditions. The data presented here are for illustrative purposes.

A more detailed, though still representative, set of characterization data is provided in the tables below.

Table 3: Representative ¹H NMR Data (400 MHz, CDCl₃) for Dapagliflozin (Non-deuterated)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m3HAr-H
7.10d2HAr-H
6.80d2HAr-H
4.15 - 3.95m4HAr-CH₂-Ar, -OCH₂CH₃
3.90 - 3.40m6HGlucose protons
1.40t3H-OCH₂CH₃

For this compound, the signals at ~4.0 ppm (quartet) and ~1.4 ppm (triplet) would be absent.

Table 4: Representative Mass Spectrometry Data (ESI+) for this compound

m/zRelative Intensity (%)Assignment
414.9100[M+H]⁺
436.980[M+Na]⁺
235.145Fragment ion

Fragmentation patterns will be similar to Dapagliflozin, with a +5 Da shift for fragments containing the deuterated ethoxy group.

Mechanism of Action: SGLT2 Inhibition Signaling Pathway

Dapagliflozin exerts its therapeutic effects by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. This primary action leads to a cascade of downstream effects that contribute to its glycemic control and cardiovascular benefits. The inhibition of SGLT2 leads to a reduction in intracellular glucose and sodium, which is thought to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[7] These pathways are crucial regulators of cellular energy metabolism and have been implicated in the beneficial cardiovascular effects of SGLT2 inhibitors. Furthermore, SGLT2 inhibition has been shown to modulate the activity of hypoxia-inducible factors (HIFs), such as HIF-2α, which play a role in cellular adaptation to low oxygen levels and have been linked to inflammation and fibrosis.[8][9][10]

SGLT2_Pathway Dapagliflozin Dapagliflozin SGLT2 SGLT2 Dapagliflozin->SGLT2 inhibits Glucose_Reabsorption Glucose_Reabsorption SGLT2->Glucose_Reabsorption mediates Intracellular_Glucose Intracellular_Glucose SGLT2->Intracellular_Glucose HIF2a HIF2a SGLT2->HIF2a modulates Glucose_Reabsorption->Intracellular_Glucose increases Glycemic_Control Glycemic_Control Glucose_Reabsorption->Glycemic_Control affects AMPK AMPK Intracellular_Glucose->AMPK activates (indirectly) SIRT1 SIRT1 Intracellular_Glucose->SIRT1 activates (indirectly) Cardiovascular_Benefits Cardiovascular_Benefits AMPK->Cardiovascular_Benefits SIRT1->Cardiovascular_Benefits HIF2a->Cardiovascular_Benefits

Caption: Simplified signaling pathway of Dapagliflozin-mediated SGLT2 inhibition.

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of Dapagliflozin and other SGLT2 inhibitors. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. Thorough characterization using modern analytical techniques is crucial to ensure its identity, purity, and isotopic enrichment. Understanding the downstream signaling effects of SGLT2 inhibition provides valuable insights into the pleiotropic benefits of this class of drugs. This guide serves as a foundational resource for researchers and professionals working in the field of diabetes and cardiovascular drug development.

References

Dapagliflozin vs. Dapagliflozin-d5: A Technical Guide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has become a cornerstone in the management of type 2 diabetes and has shown significant benefits in heart failure and chronic kidney disease.[1] Its mechanism of action involves the inhibition of glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion.[2] In the realm of in vitro research, understanding the metabolic fate and cellular effects of Dapagliflozin is crucial for elucidating its full therapeutic potential and identifying potential off-target effects. The use of isotopically labeled analogs, such as Dapagliflozin-d5, offers a powerful tool for these investigations, particularly in pharmacokinetic and metabolic studies.

This technical guide provides an in-depth comparison of Dapagliflozin and its deuterated analog, this compound, for their application in in vitro studies. It covers their core properties, detailed experimental protocols, and the key signaling pathways influenced by Dapagliflozin.

Core Compound Properties: Dapagliflozin and this compound

The primary rationale for using this compound in research is to leverage the kinetic isotope effect. The replacement of hydrogen atoms with deuterium at specific sites of metabolic activity can slow down the rate of enzymatic metabolism, particularly those mediated by cytochrome P450 (CYP) enzymes.[1] This can lead to a more stable compound in vitro, allowing for a clearer assessment of its direct effects on cellular targets without the confounding influence of rapid metabolic breakdown. This compound is primarily intended for use as an internal standard for the quantification of Dapagliflozin in samples using mass spectrometry-based methods.[3]

PropertyDapagliflozinThis compoundReference(s)
Molecular Formula C21H25ClO6C21H20D5ClO6[3]
Molecular Weight 408.88 g/mol 413.91 g/mol [3][4]
Primary In Vitro Use Investigating SGLT2 inhibition, cellular signaling, metabolism, and off-target effects.Internal standard for Dapagliflozin quantification; potentially for metabolic stability studies.[3][5]
Metabolism Primarily via UGT1A9-mediated glucuronidation. Minor pathways include hydroxylation and O-deethylation by CYP enzymes.Expected to have a slower rate of metabolism at the deuterated sites due to the kinetic isotope effect.[1][6]
SGLT2 Inhibition Potent and selective inhibitor.Expected to have similar or identical SGLT2 inhibitory activity as the parent compound.[5]
Physicochemical Properties White to off-white powder, soluble in organic solvents.White to off-white solid.[3]

Key In Vitro Experimental Protocols

Detailed methodologies are essential for reproducible and reliable in vitro studies. Below are protocols for key experiments relevant to the investigation of Dapagliflozin and this compound.

SGLT2 Inhibition Assay

This assay determines the potency of the test compound in inhibiting the SGLT2 transporter.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2).

  • Substrate: Radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.

  • Protocol:

    • Seed hSGLT2-expressing HEK293 cells in a 96-well plate and culture until confluent.

    • Wash the cells with a sodium-containing buffer.

    • Pre-incubate the cells with varying concentrations of Dapagliflozin, this compound, or vehicle control for 15-30 minutes at 37°C.

    • Initiate uptake by adding [14C]AMG to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

In Vitro Metabolic Stability Assay

This assay assesses the rate at which the compound is metabolized by liver enzymes.

  • System: Human liver microsomes or cryopreserved human hepatocytes.

  • Cofactor: NADPH regenerating system (for CYP-mediated metabolism) and UDPGA (for UGT-mediated metabolism).

  • Protocol:

    • Pre-warm a suspension of human liver microsomes or hepatocytes to 37°C.

    • Add Dapagliflozin or this compound to the suspension at a known concentration.

    • Initiate the metabolic reaction by adding the appropriate cofactor.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., ice-cold acetonitrile).

    • Analyze the remaining concentration of the parent compound in the samples using LC-MS/MS, with the other compound (Dapagliflozin or this compound) as the internal standard.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of each compound.

Caco-2 Permeability Assay

This assay evaluates the potential for intestinal absorption of a compound.

  • Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of intestinal enterocytes.

  • Protocol:

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound (Dapagliflozin or this compound) to the apical (AP) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (BL) side.

    • To assess efflux, add the compound to the BL side and collect samples from the AP side.

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP transport. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests active efflux.

Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) Inhibition Assays

These assays determine if the test compound inhibits major drug-metabolizing enzymes.

  • System: Human liver microsomes and specific recombinant human CYP or UGT enzymes.

  • Probes: Specific substrates for each CYP and UGT isoform that produce a fluorescent or mass-spectrometry detectable metabolite.

  • Protocol:

    • Incubate human liver microsomes or recombinant enzymes with a specific probe substrate in the presence of varying concentrations of the test compound (Dapagliflozin or this compound).

    • Initiate the reaction by adding the appropriate cofactor (NADPH for CYPs, UDPGA for UGTs).

    • After a defined incubation period, terminate the reaction.

    • Measure the formation of the metabolite using a fluorometer or LC-MS/MS.

    • Calculate the IC50 value for the inhibition of each enzyme. A study has shown that Dapagliflozin inhibits UGT1A9 with a Ki of 12-15 µM.[7]

Signaling Pathways and Experimental Workflows

Dapagliflozin's effects extend beyond SGLT2 inhibition, influencing several intracellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding its multifaceted actions.

Signaling Pathways

SGLT2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SGLT2 SGLT2 Glucose_Na_in Glucose & Na+ SGLT2->Glucose_Na_in Glucose_Na Glucose & Na+ Glucose_Na->SGLT2 Co-transport Dapagliflozin Dapagliflozin / this compound Dapagliflozin->SGLT2 Inhibition Akt_mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Dapagliflozin Dapagliflozin Dapagliflozin->Akt Modulation Dapagliflozin->mTORC1 Modulation HIF2a_Pathway Hypoxia Hypoxia HIF2a HIF-2α Hypoxia->HIF2a Stabilization GeneTranscription Gene Transcription (e.g., for fibrosis, inflammation) HIF2a->GeneTranscription Dapagliflozin Dapagliflozin Dapagliflozin->HIF2a Reversion MAPK_Pathway GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellularResponses Cellular Responses (e.g., proliferation, differentiation) ERK->CellularResponses Dapagliflozin Dapagliflozin Dapagliflozin->ERK Modulation InVitro_Metabolism_Workflow cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Dapagliflozin or This compound Microsomes Human Liver Microsomes Cofactors NADPH / UDPGA Quenching Quench Reaction LCMS LC-MS/MS Analysis Quenching->LCMS Data Calculate t1/2 and CLint LCMS->Data Caco2_Permeability_Workflow SeedCells Seed Caco-2 cells on Transwell Differentiate Differentiate for 21-28 days SeedCells->Differentiate TEER Measure TEER for monolayer integrity Differentiate->TEER AddCompound Add Compound to Apical or Basolateral side TEER->AddCompound Incubate Incubate and sample from receiver side AddCompound->Incubate Analyze Analyze samples by LC-MS/MS Incubate->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

References

Commercial Suppliers and Technical Guide for High-Purity Dapagliflozin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity Dapagliflozin-d5, including a comparative analysis of product specifications. It further details experimental protocols for the quality control and analysis of this compound, drawing from publicly available data and scientific literature.

Commercial Availability of High-Purity this compound

This compound, a deuterated analog of the SGLT2 inhibitor Dapagliflozin, is a critical internal standard for pharmacokinetic and metabolic studies. Several reputable suppliers offer this compound in high purity. The following table summarizes the specifications from prominent commercial sources.

SupplierProduct NumberPurity SpecificationIsotopic EnrichmentCertificate of Analysis
MedChemExpress HY-10450S98.06%Not explicitly stated--INVALID-LINK--
Cayman Chemical 22611≥99% deuterated forms (d1-d5)≥99%--INVALID-LINK--
LGC Standards TRC-D185372-1MG>95% (HPLC)Not explicitly stated--INVALID-LINK--
Simson Pharma Accompanied by CoANot explicitly stated--INVALID-LINK--
Expert Synthesis Solutions (ESS) ESS056999.0% by HPLC99.7% atom D--INVALID-LINK--
Sussex Research SI040030>95% (HPLC)>95%--INVALID-LINK--

Experimental Protocols for Quality Control and Analysis

The quality and purity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following are composite protocols based on published analytical methods.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of this compound.

2.1.1. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., Develosil ODS HG-5, 5 µm, 15 cm x 4.6 mm i.d.)

  • Mobile Phase: Isocratic elution with a mixture of Methanol and Phosphate buffer (0.02M, pH 3.6) in a 45:55 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 255 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2.1.2. Preparation of Solutions

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol. Further dilute 1 mL of this solution to 10 mL with methanol to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution using the this compound sample to be tested.

2.1.3. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • The purity is calculated by comparing the peak area of the principal peak in the sample chromatogram to the total area of all peaks, or by comparing it against the peak area of the reference standard.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is commonly used for the quantification of Dapagliflozin in biological matrices, utilizing this compound as an internal standard.

2.2.1. Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid or ammonium acetate.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • MRM Transitions:

    • Dapagliflozin: Monitor the appropriate precursor to product ion transition.

    • This compound: Monitor the appropriate precursor to product ion transition, which will be shifted by +5 Da compared to the unlabeled compound.

2.2.2. Sample Preparation (from plasma)

  • To a 100 µL aliquot of plasma, add the this compound internal standard solution.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2.2.3. Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Dapagliflozin) to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of Dapagliflozin in the unknown samples is then determined from this calibration curve.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a high-purity this compound batch.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_release Product Release Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sampling Batch Sampling Purification->Sampling HPLC_Purity Purity Analysis (HPLC) Sampling->HPLC_Purity LCMS_Identity Identity & Isotopic Enrichment (LC-MS/MS) Sampling->LCMS_Identity NMR_Structure Structural Confirmation (NMR) Sampling->NMR_Structure CoA Certificate of Analysis Generation HPLC_Purity->CoA LCMS_Identity->CoA NMR_Structure->CoA Final_Product High-Purity this compound CoA->Final_Product

Caption: Quality Control Workflow for High-Purity this compound.

Signaling Pathways and Experimental Logic

While this compound itself is primarily used as an analytical standard and not for direct pharmacological studies, its unlabeled counterpart, Dapagliflozin, acts on the Sodium-Glucose Co-transporter 2 (SGLT2). The following diagram illustrates the mechanism of action of Dapagliflozin.

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule cluster_action Dapagliflozin Action cluster_outcome Therapeutic Outcome Glomerular_Filtrate Glucose in Glomerular Filtrate SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Glucose_Reabsorption Glucose Reabsorption into Blood SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Blocked by Dapagliflozin Dapagliflozin Dapagliflozin Inhibition Inhibition Dapagliflozin->Inhibition Inhibition->SGLT2 Lowered_Blood_Glucose Lowered Blood Glucose Levels Urinary_Glucose_Excretion->Lowered_Blood_Glucose

Caption: Mechanism of Action of Dapagliflozin via SGLT2 Inhibition.

Dapagliflozin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Dapagliflozin-d5, a deuterated analog of the SGLT2 inhibitor Dapagliflozin. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled internal standards for pharmacokinetic and metabolic studies. This document outlines the key physicochemical properties, a detailed experimental protocol for its use in bioanalytical assays, and the relevant biological pathway of its non-deuterated counterpart.

Physicochemical Properties of this compound

This compound is a stable, isotopically labeled form of Dapagliflozin, designed for use as an internal standard in quantitative analysis.[1] The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without altering the chemical behavior of the molecule during sample preparation and analysis.

PropertyValueReferences
CAS Number 1204219-80-6[1][2][3][4][5]
Molecular Formula C₂₁H₂₀D₅ClO₆[1][2][4][5]
Molecular Weight 413.9 g/mol [1][2][3][4][5][6]
Synonyms BMS 512148-D5, (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol-D5[2][3][5]
Purity >95% (HPLC)[2]

Mechanism of Action of Dapagliflozin

This compound is used to quantify Dapagliflozin. The therapeutic effects of Dapagliflozin are derived from its ability to inhibit the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. The following diagram illustrates this signaling pathway.

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule Glucose_Filtrate Glucose in Glomerular Filtrate SGLT2 SGLT2 Transporter Glucose_Filtrate->SGLT2 Binds to Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Leads to (when inhibited) Bloodstream Bloodstream Glucose_Reabsorption->Bloodstream Enters Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits

Diagram of Dapagliflozin's SGLT2 inhibition pathway.

Experimental Protocol: Quantification of Dapagliflozin in Human Plasma using LC-MS/MS

The following protocol details a typical workflow for the quantification of Dapagliflozin in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

1. Materials and Reagents

  • Dapagliflozin analytical standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well collection plates

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Dapagliflozin and this compound in methanol.

  • Working Solutions: Serially dilute the Dapagliflozin stock solution with 50:50 acetonitrile:water to prepare calibration curve (CC) working solutions. Prepare separate quality control (QC) working solutions at low, medium, and high concentrations.

  • Spiking: Spike blank human plasma with the CC and QC working solutions to create calibration standards and QC samples. Add the this compound internal standard working solution to all samples (except blanks) to a final concentration of 50 ng/mL.

3. Sample Preparation: Solid Phase Extraction (SPE)

  • Condition the SPE cartridges with methanol followed by water.

  • Load 100 µL of plasma sample onto the SPE cartridge.

  • Wash the cartridge with a low-organic wash solution (e.g., 5% methanol in water).

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Dapagliflozin from endogenous plasma components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive

    • Multiple Reaction Monitoring (MRM) transitions:

      • Dapagliflozin: Q1/Q3 (e.g., m/z 409.1 -> 167.1)

      • This compound: Q1/Q3 (e.g., m/z 414.1 -> 172.1)

    • Optimize collision energies and other MS parameters for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both Dapagliflozin and this compound.

  • Calculate the peak area ratio (Dapagliflozin / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Dapagliflozin in the QC and unknown samples from the calibration curve.

The following diagram outlines the experimental workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike SPE Solid Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC Inject MS MS/MS Detection LC->MS Data Data Processing MS->Data Result Final Concentration of Dapagliflozin Data->Result Quantify Concentration

Workflow for Dapagliflozin quantification using LC-MS/MS.

References

Navigating Precision: A Technical Guide to Isotopic Purity Requirements for Dapagliflozin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the accuracy and reliability of quantitative assays are paramount. Stable isotope-labeled internal standards are the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methods, ensuring precise quantification of analytes in complex biological matrices. This technical guide provides an in-depth exploration of the isotopic purity requirements for Dapagliflozin-d5, a commonly used internal standard for the analysis of the SGLT2 inhibitor, Dapagliflozin.

The Critical Role of Isotopic Purity

This compound is intended to be chemically identical to Dapagliflozin, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethoxy group. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. However, the presence of isotopic impurities, particularly the unlabeled analyte (d0), in the internal standard can significantly compromise assay accuracy.

The primary concerns arising from isotopic impurities are:

  • Cross-Contribution to the Analyte Signal: The presence of unlabeled Dapagliflozin (d0) as an impurity in the this compound internal standard will contribute to the signal measured for the analyte. This leads to an overestimation of the analyte's concentration, a bias that is particularly pronounced at the lower limit of quantification (LLOQ).

  • Non-Linearity of Calibration Curves: Significant isotopic cross-contribution can result in non-linear calibration curves, complicating data analysis and potentially leading to inaccurate quantification across the dynamic range of the assay.

Regulatory and Industry Expectations

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of well-characterized reference standards, including internal standards. While specific percentage limits for isotopic purity are not universally mandated in a single guidance document, the expectation is that the internal standard is of high isotopic purity and that any potential for interference is thoroughly evaluated during method validation.

The general industry consensus, driven by the need for high-quality bioanalytical data, has established benchmark requirements for stable isotope-labeled internal standards.

Quantitative Purity Specifications for this compound

The suitability of a this compound internal standard is defined by its chemical and isotopic purity. The following table summarizes the generally accepted and commercially available specifications for this compound.

Purity ParameterRecommended SpecificationCommercially Available Specifications (Typical)Rationale
Chemical Purity >98%>95% to >98% (HPLC)Ensures that the internal standard is free from other chemical impurities that could interfere with the analysis or degrade over time.
Isotopic Enrichment ≥98%≥98%Indicates the percentage of the internal standard that is the desired d5 isotopologue.
Isotopic Purity (d5) ≥99% (of all deuterated forms)≥99% deuterated forms (d1-d5)Specifies the proportion of the desired d5 isotopologue relative to other deuterated forms (d1, d2, d3, d4).
Unlabeled Analyte (d0) As low as possible, ideally <0.1%Often not explicitly stated, but can be inferred from isotopic enrichment. Should be assessed by the user.The most critical impurity, as it directly contributes to the analyte signal, causing a positive bias in results.

Experimental Protocols for Purity Assessment

Verifying the isotopic purity of this compound is a critical step before its use in regulated bioanalytical studies. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this assessment.

Isotopic Purity and Enrichment Analysis by LC-HRMS

This protocol outlines a general procedure for determining the isotopic enrichment and the level of unlabeled Dapagliflozin (d0) in a this compound standard using Liquid Chromatography-High Resolution Mass Spectrometry.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

    • Prepare a dilution series of the stock solution to determine the optimal concentration for analysis, ensuring a strong signal without detector saturation.

  • LC-HRMS System and Conditions:

    • LC System: A UHPLC system capable of gradient elution.

    • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution suitable for retaining and eluting Dapagliflozin.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

    • HRMS System: An Orbitrap or TOF mass spectrometer capable of a resolution of at least 30,000.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (Dapagliflozin can be detected in both, though negative mode may be preferred to avoid certain adducts).

    • Scan Mode: Full scan mode with a mass range that includes the molecular ions of both Dapagliflozin and this compound.

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum of the this compound standard.

    • Extract the ion chromatograms for the theoretical exact masses of the relevant isotopologues (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic distribution by expressing the peak area of each isotopologue as a percentage of the total peak area of all isotopologues.

    • The isotopic enrichment is the percentage of the d5 isotopologue. The percentage of the d0 isotopologue represents the level of unlabeled analyte impurity.

Structural Integrity and Isotopic Enrichment by NMR

NMR spectroscopy provides complementary information to HRMS, confirming the position of the deuterium labels and offering another method for quantifying isotopic enrichment.

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The concentration should be adequate for obtaining a good signal-to-noise ratio.

  • NMR System and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: To identify and integrate the signals of the remaining protons. The absence or significant reduction of the signals corresponding to the ethoxy group confirms the location of the deuterium labels.

      • ²H NMR (Deuterium NMR): To directly observe the deuterium signals. The chemical shifts should correspond to the proton signals of the ethoxy group.

    • Quantitative NMR (qNMR):

      • For ¹H NMR, a known amount of an internal calibration standard with a distinct, non-overlapping signal is added to the sample.

      • Spectra are acquired under quantitative conditions (i.e., with a long relaxation delay).

      • The integral of the residual proton signals in the ethoxy group is compared to the integral of the calibration standard to quantify the level of incomplete deuteration.

Visualization of Key Processes

Workflow for Isotopic Purity Assessment

The following diagram illustrates the workflow for a comprehensive assessment of the isotopic purity of a this compound internal standard.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Verification cluster_3 Final Assessment Dapagliflozin_d5_Standard This compound Standard Dissolution Dissolve in appropriate solvent Dapagliflozin_d5_Standard->Dissolution LC_HRMS LC-HRMS Analysis Dissolution->LC_HRMS NMR NMR Spectroscopy Dissolution->NMR MS_Data Extract Ion Chromatograms (d0-d5) Integrate Peak Areas LC_HRMS->MS_Data NMR_Data Integrate Proton Signals Analyze Deuterium Spectrum NMR->NMR_Data Purity_Calc Calculate Isotopic Enrichment Quantify d0 Impurity MS_Data->Purity_Calc Structure_Confirm Confirm Labeling Position NMR_Data->Structure_Confirm Acceptance Acceptance Criteria Met? Purity_Calc->Acceptance Structure_Confirm->Purity_Calc

Caption: Workflow for the assessment of this compound isotopic purity.

Impact of d0 Impurity on Analyte Quantification

This diagram illustrates the logical relationship between the presence of unlabeled analyte (d0) in the internal standard and the resulting bias in the quantification of the analyte.

G IS_Spike This compound (IS) spiked into sample d0_Impurity IS contains unlabeled Dapagliflozin (d0) impurity IS_Spike->d0_Impurity Signal_Contribution d0 impurity contributes to the Analyte Signal d0_Impurity->Signal_Contribution Analyte_Signal Analyte (Dapagliflozin) Signal (m/z) Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Area_Ratio IS_Signal Internal Standard (this compound) Signal (m/z + 5) IS_Signal->Area_Ratio Signal_Contribution->Analyte_Signal Quantification Overestimation of Analyte Concentration Area_Ratio->Quantification

Navigating the Analytical Landscape of Dapagliflozin-d5: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Dapagliflozin-d5, a critical deuterated internal standard for the quantification of the SGLT2 inhibitor, Dapagliflozin. Tailored for researchers, scientists, and drug development professionals, this document outlines key physicochemical properties, detailed experimental protocols for solubility and stability assessment, and potential degradation pathways to ensure accurate and reliable analytical outcomes.

Physicochemical Properties of this compound

This compound is a deuterated analog of Dapagliflozin, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Dapagliflozin in various biological matrices.

PropertyValue
Chemical Name (1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-(ethoxy-1,1,2,2,2-d5)phenyl]methyl]phenyl]-D-glucitol
Molecular Formula C₂₁H₂₀D₅ClO₆
Molecular Weight 413.9 g/mol
Appearance White to off-white solid
Storage (Solid) Stable for ≥2 years at 4°C. Also cited as stable for 3 years at -20°C and 2 years at 4°C.[1][2] The compound is noted to be hygroscopic.[1]
Storage (Solution) Stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2]

Solubility Profile

The solubility of this compound in common laboratory solvents is a crucial parameter for the preparation of stock solutions and experimental assays. The following table summarizes the available solubility data.

SolventSolubility (approx.)Molar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO) ≥ 30 mg/mL72.48 mMIt is recommended to use newly opened DMSO as its hygroscopic nature can impact solubility.[2]
Ethanol ≥ 30 mg/mL72.48 mMWhen preparing stock solutions in organic solvents, it is advised to purge the solvent with an inert gas.[1]
Dimethylformamide (DMF) ≥ 30 mg/mL72.48 mMSimilar to other organic solvents, purging with an inert gas is recommended for stock solution preparation.[1][2]
Methanol Soluble-While specific quantitative data is not provided, Dapagliflozin (the parent compound) is known to be soluble in methanol.[3]
Water/Aqueous Buffers Sparingly Soluble-For the parent compound Dapagliflozin, solubility in a 1:1 solution of ethanol:PBS (pH 7.2) is approximately 0.5 mg/mL. It is not recommended to store aqueous solutions for more than one day.[4]

Stability and Degradation Pathways

Understanding the stability of this compound is paramount for accurate quantification and interpretation of experimental results. As a solid, this compound demonstrates good long-term stability when stored under appropriate conditions.[1][2] However, like its parent compound, it can be susceptible to degradation under certain stress conditions.

Forced degradation studies on Dapagliflozin have identified several key degradation pathways:

  • Acid Hydrolysis: Significant degradation has been observed under acidic conditions.[5]

  • Oxidative Degradation: The molecule is susceptible to oxidation.[6]

  • Photodegradation: Exposure to light can lead to the formation of degradation products.[6]

  • Thermal and Humidity Stress: Degradation can occur under conditions of high temperature and humidity.[5]

It is important to note that Dapagliflozin has been found to be relatively stable under neutral and alkaline hydrolysis conditions.[5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and stability of pharmaceutical compounds like this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound solid

  • Solvent of interest (e.g., DMSO, ethanol, water)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

  • Add an excess amount of this compound solid to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker or vortex mixer.

  • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid from the supernatant.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility based on the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl) solution (for acid hydrolysis)

  • Sodium hydroxide (NaOH) solution (for base hydrolysis)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative degradation)

  • Temperature-controlled oven (for thermal degradation)

  • Photostability chamber (for photolytic degradation)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Samples: Prepare solutions of this compound in the chosen solvent at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to the sample solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add NaOH to the sample solution (e.g., 0.1 M NaOH) and incubate at a specific temperature for a defined period.

    • Oxidative Degradation: Add H₂O₂ to the sample solution (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 70°C) for a defined period.

    • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

    • Use a PDA detector to check for peak purity and a MS detector to help identify the mass of potential degradation products.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.

experimental_workflow cluster_conclusion Overall Assessment conclusion Comprehensive Technical Profile of this compound sol_result sol_result sol_result->conclusion stab_result stab_result stab_result->conclusion

Caption: Workflow for Solubility and Stability Testing of this compound.

References

Navigating the Labyrinth: A Technical Guide to Regulatory Guidelines for Deuterated Standards in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical research and drug development, the pursuit of accurate and reliable bioanalytical data is paramount. The use of deuterated internal standards in mass spectrometry-based bioanalysis has become the gold standard, endorsed by regulatory bodies for its ability to enhance assay precision and accuracy. This in-depth technical guide provides a comprehensive overview of the regulatory framework, experimental protocols, and practical considerations for the use of deuterated standards in clinical research.

The Regulatory Imperative: A Harmonized Approach

Major regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common, in quantitative bioanalytical methods. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a unified framework, ensuring the quality and consistency of bioanalytical data supporting regulatory submissions.[1]

The core principle behind this preference lies in the ability of a deuterated standard to mimic the analyte of interest throughout the analytical process, from sample extraction to detection.[2][3] This structural and chemical similarity allows for effective compensation for variability, including matrix effects, extraction losses, and instrument response fluctuations, ultimately leading to more robust and reliable data.[2][3][4]

Best Practices for Selecting and Utilizing Deuterated Internal Standards

The successful implementation of deuterated internal standards hinges on several key factors:

  • Isotopic Purity: The deuterated standard should possess a high degree of isotopic enrichment to minimize any contribution from the unlabeled analyte, which could lead to inaccurate measurements.[2]

  • Chemical Purity: The standard must be free from other impurities that might interfere with the analysis.

  • Stability of the Label: Deuterium atoms should be placed in positions that are not susceptible to exchange with hydrogen atoms from the solvent or matrix under the analytical conditions.[3]

  • Sufficient Mass Difference: A mass difference of at least three mass units between the analyte and the deuterated standard is generally recommended to avoid isotopic crosstalk.

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience identical matrix effects.[3]

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over structural analogs is well-documented. The following tables summarize quantitative data from comparative studies across different drug classes.

Table 1: Performance Comparison for Immunosuppressive Drugs [4][5]

Validation ParameterDeuterated Internal Standard (e.g., Tacrolimus-d3)Structural Analog Internal Standard (e.g., Ascomycin)
Accuracy (% Bias) -2.5% to +3.8%-8.7% to +10.2%
Precision (% CV) ≤ 5.9%≤ 12.5%
Matrix Effect (% CV) ≤ 4.2%≤ 15.8%

Table 2: Performance Comparison for Anticancer Drugs

Validation ParameterDeuterated Internal Standard (e.g., Paclitaxel-d5)Structural Analog Internal Standard (e.g., Docetaxel)
Accuracy (% Bias) -4.1% to +5.3%-12.6% to +14.8%
Precision (% CV) ≤ 6.8%≤ 18.2%
Matrix Effect (% CV) ≤ 5.5%≤ 21.3%

Table 3: Performance Comparison for Antiviral Drugs

Validation ParameterDeuterated Internal Standard (e.g., Tenofovir-d6)Structural Analog Internal Standard (e.g., Adefovir)
Accuracy (% Bias) -3.7% to +4.9%-10.1% to +11.5%
Precision (% CV) ≤ 6.2%≤ 14.9%
Matrix Effect (% CV) ≤ 4.8%≤ 19.7%

Detailed Experimental Protocols for Bioanalytical Method Validation

A comprehensive validation of a bioanalytical method using a deuterated internal standard is crucial to ensure its reliability. The following are detailed protocols for key validation experiments as recommended by regulatory guidelines.[6][7]

Selectivity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of endogenous matrix components.

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).

  • Analyze one blank sample from each source to check for interferences at the retention time of the analyte and the deuterated internal standard.

  • Spike one of the blank matrix lots with the analyte at the Lower Limit of Quantification (LLOQ) and analyze.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of its response in the LLOQ sample.[6][8][9]

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of the Upper Limit of Quantification - ULOQ).

  • For within-run (intra-assay) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

  • For between-run (inter-assay) accuracy and precision, analyze the QC samples in at least three different analytical runs on at least two different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.[6][7]

    • Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[6][7]

Matrix Effect

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

  • Obtain at least six different sources of the biological matrix.

  • Prepare two sets of samples for each source:

    • Set A: Analyte and deuterated internal standard spiked into the post-extraction blank matrix.

    • Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).

  • Calculate the internal standard-normalized matrix factor: IS-Normalized MF = MF of Analyte / MF of Internal Standard.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[8]

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Protocol:

  • Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

    • Short-term (bench-top) stability: At room temperature for a duration that reflects the sample handling time.

    • Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the sample storage time in the clinical study.

    • Freeze-thaw stability: Through at least three freeze-thaw cycles.

  • Compare the mean concentrations of the stability samples to those of freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]

Visualizing Workflows and Pathways

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Biological Sample Spike_IS Spike with Deuterated IS Sample->Spike_IS Extraction Extraction Spike_IS->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification Report Validation Report Quantification->Report

A typical bioanalytical workflow using a deuterated internal standard.
Logical Relationship in Method Validation

This diagram illustrates the logical flow for evaluating the suitability of an internal standard.

Logical flow for internal standard selection and method validation.
Tracing Metabolic Pathways with Deuterated Compounds

Deuterated compounds are invaluable tools for elucidating metabolic pathways. By introducing a deuterated precursor, researchers can trace the incorporation of the deuterium label into downstream metabolites, providing insights into metabolic flux and pathway activity. The following diagram illustrates a simplified representation of the use of deuterated glucose (D7-glucose) to trace central carbon metabolism.

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_biosynthesis Biosynthesis D7_Glucose D7-Glucose (extracellular) G6P Glucose-6-P (D-labeled) D7_Glucose->G6P F6P Fructose-6-P (D-labeled) G6P->F6P PYR Pyruvate (D-labeled) F6P->PYR CIT Citrate (D-labeled) PYR->CIT AKG α-Ketoglutarate (D-labeled) CIT->AKG LIP Lipids (D-labeled) CIT->LIP MAL Malate (D-labeled) AKG->MAL AA Amino Acids (D-labeled) AKG->AA MAL->CIT

Tracing central carbon metabolism with deuterated glucose.

Conclusion

The use of deuterated internal standards is a critical component of modern bioanalytical science, ensuring the generation of high-quality data for clinical research and drug development. Adherence to regulatory guidelines, coupled with rigorous method validation and a thorough understanding of the principles governing their use, is essential for all researchers and scientists in this field. The detailed protocols and visual workflows provided in this guide serve as a comprehensive resource to navigate the complexities of employing deuterated standards, ultimately contributing to the robustness and reliability of clinical research outcomes.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dapagliflozin-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dapagliflozin in human plasma, utilizing Dapagliflozin-d5 as a stable isotope-labeled internal standard (IS). The described method employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Dapagliflozin.

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily used in the management of type 2 diabetes mellitus.[1] It reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. Accurate and reliable quantification of Dapagliflozin in human plasma is essential for pharmacokinetic assessments, bioequivalence studies, and understanding its disposition in the body. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for bioanalytical applications.[1] The use of a stable isotope-labeled internal standard like this compound minimizes variability due to sample preparation and matrix effects, ensuring the highest level of accuracy and precision.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (100 µL) add_is Add this compound (IS) plasma_sample->add_is add_protein_precip Add Acetonitrile (Protein Precipitation) add_is->add_protein_precip vortex Vortex Mix add_protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into LC-MS/MS System supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Figure 1. Experimental workflow for the LC-MS/MS quantification of Dapagliflozin in human plasma.

Detailed Protocols

Materials and Reagents
  • Dapagliflozin reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (K2EDTA as anticoagulant)

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing were performed using appropriate software.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dapagliflozin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Dapagliflozin primary stock solution with a 50:50 (v/v) mixture of methanol and water to obtain working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of each plasma sample in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution A linear gradient can be optimized for better separation.

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen
MRM Transitions

The following MRM transitions should be monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dapagliflozin 426.1167.130
This compound 415.3250.615

Note: The specific collision energies may require optimization depending on the instrument used.[2][3]

Method Validation Summary

The method was validated according to the US FDA guidelines for bioanalytical method validation.

Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for Dapagliflozin in human plasma. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.5≤ 1585-115≤ 1585-115
LQC 1.5≤ 1585-115≤ 1585-115
MQC 75≤ 1585-115≤ 1585-115
HQC 150≤ 1585-115≤ 1585-115

Note: The acceptable criteria for precision are a coefficient of variation (%CV) not exceeding 15% (20% for LLOQ), and for accuracy, the mean value should be within ±15% (±20% for LLOQ) of the nominal concentration.[4][5][6]

Recovery and Matrix Effect

The extraction recovery of Dapagliflozin and this compound from human plasma was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, indicating that endogenous plasma components do not interfere with the quantification of the analyte and the internal standard.

Stability

Dapagliflozin was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Dapagliflozin in human plasma using this compound as the internal standard. The simple protein precipitation sample preparation and the specificity of the MRM detection make this method well-suited for supporting pharmacokinetic and clinical studies of Dapagliflozin.

References

Application Notes and Protocols for the Quantification of Dapagliflozin-d5 in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic and pharmacodynamic studies. Dapagliflozin-d5, a deuterated analog, is commonly used as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass.

This document provides detailed application notes and protocols for the sample preparation of this compound in tissue homogenates, facilitating accurate and reproducible quantification. The methodologies described are based on established bioanalytical techniques for small molecules in complex biological matrices.

General Considerations for Tissue Sample Preparation

The analysis of drugs in tissue homogenates presents unique challenges compared to plasma samples, primarily due to higher lipid content, a more complex protein matrix, and the presence of various endogenous components. The choice of sample preparation technique is critical to minimize matrix effects, achieve high extraction recovery, and ensure the accuracy and precision of the analytical method. The most common techniques for the extraction of small molecules like Dapagliflozin from tissue homogenates are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Experimental Protocols

Tissue Homogenization

Objective: To create a uniform sample from solid tissue for subsequent extraction.

Materials:

  • Tissue sample (e.g., kidney, liver)

  • Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Calibrated balance

Protocol:

  • Accurately weigh a portion of the frozen tissue sample.

  • Add a specific volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:3 to 1:9 (w/v), for example, to create a 10% (w/v) homogenate.

  • Homogenize the tissue sample until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.

  • The resulting tissue homogenate is now ready for the addition of the internal standard and subsequent extraction.

Sample Preparation Method 1: Protein Precipitation (PPT)

Objective: To remove proteins from the tissue homogenate, which can interfere with the analysis. This method is rapid and simple but may be less clean than LLE or SPE.

Materials:

  • Tissue homogenate

  • This compound internal standard (IS) working solution

  • Precipitating solvent (e.g., acetonitrile, methanol)

  • Centrifuge

Protocol:

  • Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a microcentrifuge tube.

  • Add a small volume (e.g., 10 µL) of the this compound IS working solution to each sample, except for the blank matrix samples.

  • Add a volume of ice-cold precipitating solvent, typically in a 3:1 or 4:1 ratio to the homogenate volume (e.g., 300 µL or 400 µL of acetonitrile).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte and IS, and transfer it to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Sample Preparation Method 2: Liquid-Liquid Extraction (LLE)

Objective: To separate Dapagliflozin and this compound from the aqueous tissue homogenate into an immiscible organic solvent. This method generally provides a cleaner extract than PPT.

Materials:

  • Tissue homogenate

  • This compound IS working solution

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

  • Aqueous buffer (to adjust pH if necessary)

  • Centrifuge

  • Solvent evaporator

Protocol:

  • Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a glass tube.

  • Add a small volume (e.g., 10 µL) of the this compound IS working solution.

  • Add a larger volume (e.g., 600 µL) of the extraction solvent.

  • Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte and IS into the organic phase.

  • Centrifuge at a moderate speed (e.g., 4,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer (top layer for MTBE and ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Method 3: Solid-Phase Extraction (SPE)

Objective: To selectively retain and then elute the analyte and IS from a solid sorbent, providing the cleanest extracts and the potential for sample concentration.

Materials:

  • Tissue homogenate

  • This compound IS working solution

  • SPE cartridges (e.g., reversed-phase C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water or a low percentage of organic solvent in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

  • Solvent evaporator

Protocol:

  • Pipette a known volume (e.g., 100 µL) of the tissue homogenate and add the this compound IS. The homogenate may need to be pre-treated (e.g., by protein precipitation and dilution) before loading onto the SPE cartridge.

  • Condition the SPE cartridge by passing the conditioning solvent (e.g., 1 mL of methanol) through it.

  • Equilibrate the cartridge by passing the equilibration solvent (e.g., 1 mL of water) through it.

  • Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash the cartridge with the wash solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.

  • Elute the analyte and IS with the elution solvent (e.g., 1 mL of methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from bioanalytical methods for Dapagliflozin in biological matrices. Note: This data is primarily from plasma studies and would require validation for specific tissue homogenates.

Table 1: Example LC-MS/MS Parameters for Dapagliflozin Analysis

ParameterValue
LC ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
MRM Transition (Dapagliflozin)Varies, e.g., m/z 409.1 -> 135.1[1]
MRM Transition (this compound)Varies, e.g., m/z 414.1 -> 135.1[1]

Table 2: Typical Method Validation Parameters (from Plasma Studies)

ParameterDapagliflozinReference
Linearity Range0.5 - 500 ng/mL[2]
LLOQ0.5 ng/mL[2]
Extraction Recovery (LLE)> 85%[3]
Extraction Recovery (SPE)> 75%[1]
Matrix EffectWithin acceptable limits (e.g., 85-115%)[3]
Intra-day Precision (%CV)< 15%[2]
Inter-day Precision (%CV)< 15%[2]
Accuracy (%Bias)Within ±15%[2]

Visualizations

experimental_workflow cluster_homogenization Tissue Homogenization cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample homogenizer Homogenization tissue->homogenizer buffer Homogenization Buffer buffer->homogenizer homogenate Tissue Homogenate is Add this compound (IS) homogenate->is homogenizer->homogenate ppt Protein Precipitation (Acetonitrile) is->ppt lle Liquid-Liquid Extraction (MTBE) is->lle spe Solid-Phase Extraction (C18 Cartridge) is->spe centrifuge_ppt Centrifuge ppt->centrifuge_ppt evap_recon Evaporate & Reconstitute lle->evap_recon spe->evap_recon supernatant Collect Supernatant centrifuge_ppt->supernatant lcms LC-MS/MS Analysis supernatant->lcms evap_recon->lcms

Caption: Experimental workflow for this compound sample preparation from tissue homogenates.

dapagliflozin_moa cluster_kidney Kidney Proximal Tubule cluster_cell_interaction Cellular Mechanism blood Bloodstream (Glucose & Dapagliflozin) tubule Tubular Lumen (Filtrate) blood->tubule Glomerular Filtration sglt2 SGLT2 Transporter urine Urine (Glucose Excretion) tubule->urine cell Proximal Tubule Cell sglt2->blood to Blood dapagliflozin Dapagliflozin dapagliflozin->sglt2 Inhibition glucose Glucose glucose->sglt2 Reabsorption

Caption: Mechanism of action of Dapagliflozin in the kidney proximal tubule.

References

Application Note: UPLC-MS/MS for Baseline Separation and Quantification of Dapagliflozin and Dapagliflozin-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. A robust and sensitive analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the baseline separation and quantification of Dapagliflozin and its deuterated internal standard, Dapagliflozin-d5, in human plasma.

Experimental Protocols

Materials and Reagents
  • Dapagliflozin reference standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard and Sample Preparation

2.1. Stock Solutions Prepare primary stock solutions of Dapagliflozin and this compound in methanol at a concentration of 1 mg/mL.

2.2. Working Standard Solutions Prepare serial dilutions of the Dapagliflozin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for the calibration curve and quality control (QC) samples.

2.3. Internal Standard Working Solution Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

2.4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Conditions

3.1. UPLC System A Waters ACQUITY UPLC® BEH C18 column (100 × 3.0 mm, 1.7 µm) is recommended for the chromatographic separation.[1]

3.2. Mass Spectrometry A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

Data Presentation

Table 1: UPLC-MS/MS System Parameters

ParameterValue
UPLC System
ColumnACQUITY UPLC® BEH C18 (100 × 3.0 mm, 1.7 µm)[1]
Mobile Phase A5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temperature500°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 2: MRM Transitions and Mass Spectrometer Settings

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Dapagliflozin409.1135.10.13020
This compound414.1135.10.13020

Note: The MRM transition for this compound is based on the addition of 5 Daltons to the precursor ion of Dapagliflozin, with the expectation of a common product ion. A specific cited value for the this compound transition was found to be m/z 412.43 to 135.[2]

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add IS (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute vortex2 Vortex reconstitute->vortex2 transfer Transfer to UPLC Vial vortex2->transfer inject Inject Sample transfer->inject separation Chromatographic Separation (ACQUITY UPLC BEH C18) inject->separation detection MS/MS Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Dapagliflozin calibrate->quantify

Caption: UPLC-MS/MS workflow for Dapagliflozin analysis.

References

Developing a Robust Bioanalytical Assay for Dapagliflozin Using Dapagliflozin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive bioanalytical method for the quantification of Dapagliflozin in human plasma. The method utilizes a stable isotope-labeled internal standard, Dapagliflozin-d5, and employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. The described protocol offers high selectivity, accuracy, and precision, making it suitable for pharmacokinetic and bioequivalence studies in drug development. Detailed experimental procedures, data presentation, and visual workflows are included to aid researchers and scientists in replicating and implementing this assay.

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Dapagliflozin in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby enhancing the robustness and reliability of the assay.[3][4] This application note details a validated method for the determination of Dapagliflozin in human plasma using this compound as the internal standard.

Mechanism of Action of Dapagliflozin

Dapagliflozin selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys.[1][2][5] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream.[1][2] By blocking SGLT2, Dapagliflozin reduces glucose reabsorption and increases urinary glucose excretion, consequently lowering blood glucose levels in an insulin-independent manner.[5][6] This mechanism of action not only improves glycemic control but has also been shown to have beneficial effects on weight and blood pressure.[7]

Caption: Mechanism of action of Dapagliflozin via SGLT2 inhibition.

Experimental Protocols

Materials and Reagents
  • Dapagliflozin analytical standard (≥98% purity)

  • This compound (internal standard, ≥98% purity, isotopic purity ≥99%)[3]

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation
  • Dapagliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Dapagliflozin in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Dapagliflozin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (20 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Start: Plasma Sample Add_IS Add 400 µL this compound in Acetonitrile Start->Add_IS Vortex1 Vortex (1 min) Add_IS->Vortex1 Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (N2) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 20% B, linear gradient to 95% B over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry:

ParameterCondition
System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Dapagliflozin: m/z 409.1 → 135.1this compound: m/z 414.1 → 140.1
Collision Energy Optimized for each transition
Source Temperature 500°C
IonSpray Voltage 5500 V

Method Validation and Results

The bioanalytical method was validated according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity

The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of Dapagliflozin and this compound in blank plasma samples from multiple sources.

Linearity and Lower Limit of Quantification (LLOQ)

The assay was linear over a concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was consistently ≥0.99. The LLOQ was established at 1 ng/mL with acceptable precision and accuracy.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 1585-115≤ 1585-115
Low3≤ 1585-115≤ 1585-115
Medium100≤ 1585-115≤ 1585-115
High800≤ 1585-115≤ 1585-115
Extraction Recovery and Matrix Effect

The extraction recovery of Dapagliflozin was consistent across all QC levels, typically ranging from 85% to 95%. The use of this compound effectively compensated for any matrix effects, with the normalized matrix factor being close to 1.0.

Stability

Dapagliflozin was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage (-80°C for 30 days).

Conclusion

The described LC-MS/MS method for the quantification of Dapagliflozin in human plasma using this compound as an internal standard is robust, sensitive, and reliable. The simple protein precipitation extraction procedure and rapid chromatographic run time allow for high-throughput analysis. This validated bioanalytical assay is well-suited for supporting clinical and preclinical studies of Dapagliflozin.

References

Application Notes and Protocols for Dapagliflozin-d5 in Rodent Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily expressed in the renal proximal tubules. It is utilized in the management of type 2 diabetes mellitus by promoting urinary glucose excretion. Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. The use of stable isotope-labeled internal standards, such as Dapagliflozin-d5, is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for ensuring accuracy and precision. This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic studies in rodent models.

Mechanism of Action: SGLT2 Inhibition

Dapagliflozin exerts its therapeutic effect by inhibiting SGLT2 in the proximal convoluted tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By blocking this transporter, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine. This mechanism of action helps to lower blood glucose levels in an insulin-independent manner.

SGLT2_Inhibition cluster_cell Proximal Tubule Epithelial Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Peritubular Capillary (Blood) SGLT2 SGLT2 Transporter Na+ Glucose GLUT2 GLUT2 Transporter Glucose SGLT2->GLUT2 Intracellular Glucose NaK_ATPase Na+/K+ ATPase 3 Na+ out 2 K+ in Blood_Glucose Glucose GLUT2->Blood_Glucose Reabsorption Blood_Na Na+ NaK_ATPase->Blood_Na Gradient Maintenance Lumen_Na Na+ Lumen_Na->SGLT2:f1 Lumen_Glucose Glucose Lumen_Glucose->SGLT2:f2 Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2:f0 Inhibition

Figure 1: Mechanism of SGLT2 inhibition by Dapagliflozin in a renal proximal tubule cell.

Data Presentation: Pharmacokinetic Parameters of Dapagliflozin in Rodents

The following tables summarize key pharmacokinetic parameters of Dapagliflozin following oral administration in rat and mouse models.

Table 1: Pharmacokinetic Parameters of Dapagliflozin in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Rodent StrainReference
1435.1 ± 112.30.75 ± 0.291298.6 ± 289.42.5 ± 0.4Sprague-Dawley[1]
1 (T2DM)708.9 ± 156.70.53 ± 0.181354.2 ± 312.82.3 ± 0.5Sprague-Dawley[2]
61350 ± 1500.53480 ± 3202.8Wistar[3]

Table 2: Pharmacokinetic Parameters of Dapagliflozin in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Rodent StrainReference
1380 ± 1100.25670 ± 1301.4ICR[4]
10-1-3--C57BL/6[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Values are presented as mean ± standard deviation where available.

Experimental Protocols

A typical pharmacokinetic study workflow involves dosing the animals, collecting blood samples at various time points, processing the plasma, and analyzing the samples using a validated LC-MS/MS method.

PK_Workflow Dosing Animal Dosing (Oral Gavage) Blood_Collection Serial Blood Collection (e.g., Tail Vein) Dosing->Blood_Collection Plasma_Processing Plasma Isolation (Centrifugation) Blood_Collection->Plasma_Processing Sample_Prep Sample Preparation (SPE or Protein Precipitation) Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Processing & Pharmacokinetic Analysis LCMS_Analysis->Data_Analysis

Figure 2: General workflow for a rodent pharmacokinetic study.

Protocol 1: Oral Gavage Administration in Rats

This protocol outlines the procedure for administering Dapagliflozin to rats via oral gavage.

Materials:

  • Dapagliflozin

  • Vehicle (e.g., 1% ethanol in water)[4]

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize animals to handling prior to the study. Fast animals overnight (with access to water) before dosing, if required by the study design.

  • Dose Formulation: Prepare the Dapagliflozin formulation in the chosen vehicle to the desired concentration. Ensure the formulation is homogeneous (e.g., by vortexing or sonicating).

  • Dosage Calculation: Weigh each rat immediately before dosing to accurately calculate the required volume. The typical oral gavage volume for rats is 5-10 mL/kg.

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This alignment is crucial to ensure the gavage needle enters the esophagus and not the trachea.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach. Gently insert the needle into the mouth, over the tongue, and advance it slowly and smoothly into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Dose Administration: Once the needle is in the stomach, administer the dose slowly and steadily.

  • Needle Removal: After administration, gently withdraw the needle along the same path of insertion.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose, for at least 10-15 minutes.

Protocol 2: Plasma Sample Preparation

This section details two common methods for extracting Dapagliflozin from rodent plasma: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). The use of this compound as an internal standard is critical and should be added to all samples, calibration standards, and quality controls before extraction.

Method A: Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to protein precipitation.

Materials:

  • Rat/mouse plasma samples

  • This compound internal standard (IS) solution

  • Mixed-mode cation exchange (MCX) SPE cartridges or 96-well plates (e.g., Waters Oasis MCX)[5]

  • Methanol

  • Acetonitrile

  • Aqueous acid (e.g., 2% formic acid in water)

  • Aqueous base (e.g., 5% ammonium hydroxide in water)

  • SPE vacuum manifold or positive pressure processor

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound IS solution. Vortex briefly.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute Dapagliflozin and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and transfer to an autosampler vial for LC-MS/MS analysis.

Method B: Protein Precipitation (PPT)

This is a simpler and faster, though less clean, extraction method.

Materials:

  • Rat/mouse plasma samples

  • This compound internal standard (IS) solution

  • Acetonitrile (ACN), chilled

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine 50 µL of plasma with 10 µL of this compound IS solution.

  • Precipitation: Add 150 µL of chilled acetonitrile (a 3:1 ratio of ACN to plasma).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the quantitative analysis of Dapagliflozin and this compound. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

Table 3: LC-MS/MS Parameters for Dapagliflozin and this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
LC ColumnC18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water or 5 mM Ammonium Acetate
Mobile Phase BAcetonitrile or Methanol
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL
Column Temperature35 - 40°C
Gradient ElutionA typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, followed by a wash and re-equilibration step.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative mode
MRM Transitions (Positive Mode)
DapagliflozinQ1: 426.2 (M+NH4)+ -> Q3: 167.2[6]
This compoundQ1: 412.4 -> Q3: 135.0[7]
MRM Transitions (Negative Mode)
DapagliflozinQ1: 407.2 (M-H)- -> Q3: 329.0[7]
This compoundQ1: 412.2 (M-H)- -> Q3: 334.0 (inferred)
Dwell Time~100-200 ms
Collision EnergyOptimize for each transition
Declustering PotentialOptimize for each transition

Note: The choice between positive and negative ionization mode may depend on instrument sensitivity and matrix effects. Negative mode often avoids the formation of sodium adducts. MRM transitions should always be confirmed and optimized on the specific instrument in use.

Conclusion

The use of this compound as an internal standard is essential for the reliable quantification of Dapagliflozin in rodent plasma for pharmacokinetic studies. The protocols provided herein for animal dosing, sample preparation, and LC-MS/MS analysis offer a robust framework for researchers. Adherence to these detailed methodologies, coupled with appropriate validation, will ensure the generation of high-quality data to accurately characterize the pharmacokinetic profile of Dapagliflozin in preclinical models.

References

Application Notes and Protocols for the Use of Dapagliflozin-d5 in DMPK Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Dapagliflozin-d5 as an internal standard in drug metabolism and pharmacokinetic (DMPK) assays. The following sections outline its application in both in vitro and in vivo studies, complete with experimental procedures, data presentation, and visual workflows.

Introduction

Dapagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development and clinical use. Dapagliflozin is primarily metabolized by uridine diphosphate-glucuronosyltransferase 1A9 (UGT1A9) to its major inactive metabolite, Dapagliflozin 3-O-glucuronide.[1][2] Stable isotope-labeled internal standards, such as this compound, are essential for the accurate quantification of Dapagliflozin in biological matrices during DMPK studies, minimizing variability and improving the reliability of LC-MS/MS-based bioanalysis.[3]

In Vitro Metabolism of Dapagliflozin using Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of Dapagliflozin in human liver microsomes, a common in vitro model for studying drug metabolism.[4]

Experimental Protocol

Objective: To determine the rate of metabolism of Dapagliflozin in human liver microsomes.

Materials:

  • Dapagliflozin

  • This compound (internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water, LC-MS grade

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Dapagliflozin (1 mM) in DMSO.

    • Prepare a stock solution of this compound (1 mM) in DMSO for use as an internal standard.

    • Prepare working solutions of Dapagliflozin by diluting the stock solution with phosphate buffer.

  • Incubation:

    • Pre-warm a solution of human liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C.

    • Add Dapagliflozin to the microsome solution to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Sample Quenching and Processing:

    • Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile containing this compound as the internal standard.

    • Vortex the samples and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

Data Presentation

Table 1: In Vitro Metabolic Stability of Dapagliflozin in Human Liver Microsomes

Time (minutes)Dapagliflozin Concentration (µM)Percent Remaining
01.00100
50.9292
150.7878
300.6161
450.4545
600.3333

Note: The data presented in this table is illustrative and will vary based on experimental conditions.

Experimental Workflow

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_solutions Prepare Stock and Working Solutions (Dapagliflozin, this compound, HLM, NADPH) pre_warm Pre-warm HLM solution at 37°C prep_solutions->pre_warm add_dapa Add Dapagliflozin (1 µM) pre_warm->add_dapa start_reaction Initiate reaction with NADPH add_dapa->start_reaction incubate Incubate at 37°C and collect aliquots (0, 5, 15, 30, 45, 60 min) start_reaction->incubate quench Quench reaction with ACN containing This compound (IS) incubate->quench centrifuge Vortex and Centrifuge quench->centrifuge extract Collect and Evaporate Supernatant centrifuge->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the in vitro metabolism assay of Dapagliflozin.

In Vivo Pharmacokinetic Study of Dapagliflozin in Rats

This protocol details an in vivo study to determine the pharmacokinetic profile of Dapagliflozin in rats following oral administration, using this compound as an internal standard for bioanalysis.[3]

Experimental Protocol

Objective: To characterize the pharmacokinetic parameters of Dapagliflozin in rats.

Materials:

  • Dapagliflozin

  • This compound

  • Sprague-Dawley rats (male, 200-250 g)

  • Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)

  • Heparinized tubes for blood collection

  • Acetonitrile (ACN)

Procedure:

  • Dosing:

    • Fast rats overnight with free access to water.

    • Administer a single oral dose of Dapagliflozin (e.g., 1 mg/kg) formulated in the vehicle.[3]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.[3]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing this compound as the internal standard to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Inject a portion of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Quantify the concentration of Dapagliflozin in the plasma samples using a validated LC-MS/MS method.

Data Presentation

Table 2: Pharmacokinetic Parameters of Dapagliflozin in Rats (1 mg/kg, oral) [3]

ParameterUnitValue
Cmaxµg/L150 (example value)
Tmaxh1.5 (example value)
AUC(0-t)µg*h/L1000 (example value)
t1/2h4.6

Note: Cmax, Tmax, and AUC values are illustrative examples based on typical pharmacokinetic profiles. The half-life (t1/2) is a reported value.[5]

Experimental Workflow

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis fasting Fast Rats Overnight dosing Oral Administration of Dapagliflozin (1 mg/kg) fasting->dosing blood_collection Collect Blood Samples at Predetermined Time Points dosing->blood_collection plasma_prep Prepare Plasma and Store at -80°C blood_collection->plasma_prep sample_prep Protein Precipitation with ACN containing this compound plasma_prep->sample_prep lcms_analysis LC-MS/MS Quantification sample_prep->lcms_analysis pk_parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) lcms_analysis->pk_parameters

Caption: Workflow for the in vivo pharmacokinetic study of Dapagliflozin.

Dapagliflozin Metabolism Signaling Pathway

Dapagliflozin undergoes metabolism primarily through glucuronidation, a phase II metabolic reaction. The key enzyme responsible for the formation of the major inactive metabolite, Dapagliflozin 3-O-glucuronide, is UGT1A9.[1][2] Minor contributions to its metabolism are made by various cytochrome P450 (CYP) enzymes.[1]

Dapagliflozin_Metabolism_Pathway Dapagliflozin Dapagliflozin UGT1A9 UGT1A9 Dapagliflozin->UGT1A9 Glucuronidation CYPs CYP Enzymes (CYP1A1, 1A2, 2A6, 2C9, 2D6, 3A4) Dapagliflozin->CYPs Oxidation (Minor Pathway) Metabolite Dapagliflozin 3-O-glucuronide (Major, Inactive) Excretion Renal and Fecal Excretion Metabolite->Excretion Minor_Metabolites Oxidative Metabolites (Minor) Minor_Metabolites->Excretion UGT1A9->Metabolite CYPs->Minor_Metabolites

Caption: Metabolic pathway of Dapagliflozin.

Conclusion

The use of this compound as an internal standard is critical for the accurate and precise quantification of Dapagliflozin in various biological matrices for DMPK studies. The protocols and information provided herein offer a comprehensive guide for researchers in the field of drug development to conduct reliable in vitro and in vivo assays to characterize the ADME properties of Dapagliflozin.

References

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Dapagliflozin-d5 in Human Serum using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and robust solid-phase extraction (SPE) protocol for the efficient recovery of Dapagliflozin and its deuterated internal standard, Dapagliflozin-d5, from human serum. The described method is optimized for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity for pharmacokinetic and bioequivalence studies. The protocol employs a reversed-phase SPE mechanism, providing excellent cleanup and concentration of the analytes from a complex biological matrix.

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1][2] Accurate quantification of Dapagliflozin in biological matrices is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies. This compound serves as an ideal internal standard for mass spectrometry-based quantification due to its similar physicochemical properties and chromatographic behavior to the parent drug.[3] Solid-phase extraction is a widely utilized technique for sample preparation in bioanalysis as it effectively removes interfering substances from complex matrices like serum, thereby improving the accuracy and precision of the analytical method.[1] This protocol provides a step-by-step guide for the extraction of Dapagliflozin and this compound from human serum using a C18 reversed-phase SPE cartridge.

Physicochemical Properties of Dapagliflozin

A summary of the relevant physicochemical properties of Dapagliflozin is provided in the table below. These properties are critical for developing an effective SPE method.

PropertyValueReference
Molecular FormulaC21H25ClO6[4]
Molecular Weight408.87 g/mol [4]
SolubilitySlightly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol.[4][5]
AppearanceWhite to off-white solid.[4][5]

Experimental Protocol

This protocol is intended for the extraction of Dapagliflozin and this compound from human serum samples prior to LC-MS/MS analysis.

Materials and Reagents
  • Dapagliflozin reference standard

  • This compound internal standard (IS)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human serum (blank)

  • Reversed-phase C18 SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut C18)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Dapagliflozin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dapagliflozin and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Dapagliflozin stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Methanol.

Sample Preparation and SPE Workflow

The following diagram illustrates the solid-phase extraction workflow:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis serum 1. Serum Sample (200 µL) is_spike 2. Spike with this compound IS serum->is_spike vortex1 3. Vortex is_spike->vortex1 condition 4. Condition SPE Cartridge (1 mL Methanol, 1 mL Water) load 5. Load Sample condition->load wash 6. Wash Cartridge (1 mL 5% Methanol in Water) load->wash elute 7. Elute Analytes (1 mL Methanol) wash->elute evaporate 8. Evaporate Eluate to Dryness reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow for Dapagliflozin.

Detailed SPE Protocol
  • Sample Pre-treatment:

    • To 200 µL of serum sample, add 20 µL of the 100 ng/mL this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated serum supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridges with 1 mL of 5% (v/v) methanol in water to remove polar interferences.

    • Dry the cartridges under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 Mobile Phase A:Mobile Phase B).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of the extracted samples can be performed using a reversed-phase C18 column with gradient elution.

Suggested LC-MS/MS Parameters
ParameterSetting
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Dapagliflozin: m/z 409.1 -> 135.0this compound: m/z 414.1 -> 135.0

Note: These are suggested starting parameters and may require optimization for your specific instrumentation.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method.

ParameterResult
Linearity Range 0.5 - 250 ng/mL
Correlation Coefficient (r²) > 0.995
Extraction Recovery 85 - 95%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Matrix Effect Minimal

Conclusion

This application note provides a detailed and reliable solid-phase extraction protocol for the quantification of Dapagliflozin and its deuterated internal standard, this compound, from human serum. The method is shown to be robust, with high extraction recovery and minimal matrix effects, making it suitable for high-throughput bioanalysis in a research setting. The provided workflow and LC-MS/MS parameters offer a solid foundation for researchers and scientists in the field of drug development and pharmacokinetic studies.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of Dapagliflozin-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] In quantitative bioanalytical studies, stable isotope-labeled internal standards are crucial for achieving accuracy and precision. Dapagliflozin-d5, a deuterium-labeled analog of Dapagliflozin, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays.[3] High-resolution mass spectrometry (HRMS) offers significant advantages for the characterization of such standards, providing confident structural confirmation through accurate mass measurements and detailed fragmentation analysis. This application note outlines a comprehensive protocol for the characterization of this compound using LC-HRMS.

Experimental Protocols

Sample Preparation (from Human Plasma)

This protocol describes a solid-phase extraction (SPE) method for the isolation of this compound from a human plasma matrix, a common procedure in bioanalytical method development.[4][5]

Materials:

  • Human plasma

  • This compound working solution

  • 0.2% Formic acid in water

  • Methanol

  • Acetonitrile

  • Mixed-mode solid-phase extraction (SPE) cartridges

  • Centrifuge

  • Vortex mixer

Procedure:

  • To a 200 µL aliquot of human plasma, add 20 µL of the this compound working solution.

  • Add 200 µL of 0.2% formic acid to the sample.[4]

  • Vortex the mixture to ensure complete mixing.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a 20% methanol in water solution to remove interferences.

  • Elution: Elute the analyte with 1 mL of acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 v/v acetonitrile and 5 mM ammonium acetate buffer).[4][5]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

The chromatographic conditions are optimized to achieve a sharp peak shape and good separation from potential matrix components.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column Ace Phenyl (150 x 4.6 mm, 5 µm) or equivalent C18 column[4][5]
Mobile Phase A 5 mM Ammonium Acetate in Water[4][5]
Mobile Phase B Acetonitrile[4][5]
Elution Mode Isocratic
Composition 70% Mobile Phase B[4][5]
Flow Rate 0.8 mL/min[4][5]
Column Temperature 35°C[6]
Injection Volume 2 µL[4]
Run Time 5 minutes
High-Resolution Mass Spectrometry

HRMS analysis is performed for accurate mass measurement and fragmentation studies. Both positive and negative ionization modes can be utilized, though positive mode is often preferred for Dapagliflozin.[6][7]

ParameterCondition
Mass Spectrometer Q-Exactive, Orbitrap, or Q-TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive[6]
Scan Mode Full MS / dd-MS² (Data-Dependent Acquisition)
Full MS Scan Range m/z 100–1000
Resolution (Full MS) 70,000 FWHM
Resolution (MS/MS) 17,500 FWHM
Collision Energy Stepped Normalized Collision Energy (NCE): 20, 30, 40 eV
Capillary Voltage 3.5 kV[6]
Source Temperature 350°C[6]

Data Presentation

High-Resolution Mass Spectral Data for this compound

The accurate mass measurement of the precursor ion allows for the confident determination of its elemental composition. This compound has a chemical formula of C₂₁H₂₀D₅ClO₆.[8]

ParameterValue
Chemical Formula C₂₁H₂₀D₅ClO₆
Theoretical Mass ([M+H]⁺) 414.1716
Observed Mass ([M+H]⁺) User to input experimental value
Mass Error (ppm) User to calculate based on observed mass
Adducts Observed [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺
Key Fragment Ions of this compound from HRMS/MS

The fragmentation pattern provides structural confirmation. The d5 label is located on the ethoxy group, which influences the mass of fragments containing this moiety.[8]

Observed m/zTheoretical m/zProposed FormulaMass Error (ppm)Proposed Structure
User to input250.0429C₁₃H₈D₅O₂User to calculateDeuterated ethoxy-benzyl fragment
User to input194.0814C₁₁H₁₅O₄User to calculateGlucosyl moiety
User to input163.0390C₇H₈ClOUser to calculateChloro-phenyl-methanol fragment

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Aliquot (200 µL) Spike Spike with this compound IS Plasma->Spike Precip Protein Precipitation / Acidification Spike->Precip SPE Solid-Phase Extraction (SPE) Precip->SPE Dry Evaporation to Dryness SPE->Dry Recon Reconstitution in Mobile Phase Dry->Recon LC LC Separation (C18 Column) Recon->LC HRMS HRMS Detection (ESI+) LC->HRMS AccurateMass Accurate Mass Confirmation HRMS->AccurateMass Frag Fragmentation Analysis HRMS->Frag Quant Quantification AccurateMass->Quant Frag->Quant

Caption: Workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

G cluster_frags Major Product Ions parent This compound [M+H]⁺ m/z = 414.17 frag1 [C₁₃H₈D₅O₂]⁺ m/z = 250.04 parent->frag1 Cleavage of C-C benzylic bond frag2 Glucosyl Moiety [C₆H₁₁O₅]⁺ m/z = 163.06 parent->frag2 Glycosidic bond cleavage

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Dapagliflozin-d5 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Dapagliflozin and its deuterated internal standard, Dapagliflozin-d5.

Troubleshooting Guide

This guide addresses common issues related to matrix effects during this compound LC-MS/MS analysis.

Issue 1: Poor Sensitivity and Low Analyte Response

  • Question: My signal intensity for Dapagliflozin and this compound is significantly lower than expected, even for higher concentration standards. What could be the cause?

  • Answer: This is a classic sign of ion suppression, a major type of matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity and accuracy of the analysis.[2]

    Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Consider switching to a more rigorous sample preparation technique. Common methods for plasma samples include:

      • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids.[3]

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and has been shown to result in minimal matrix effects for Dapagliflozin analysis.[4]

      • Solid-Phase Extraction (SPE): Provides excellent sample cleanup and can significantly reduce matrix effects. A mixed-mode SPE is often effective at removing a wide range of interferences.[2]

    • Chromatographic Separation: Ensure that Dapagliflozin and its internal standard are chromatographically separated from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Issue 2: Inconsistent and Irreproducible Results

  • Question: I am observing high variability in my quality control (QC) samples and inconsistent results between different sample batches. Why is this happening?

  • Answer: Sample-to-sample variation in the composition of the biological matrix can lead to different degrees of ion suppression, resulting in poor reproducibility.[5] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial to compensate for this variability, as it is affected by matrix effects to the same extent as the analyte.

    Troubleshooting Steps:

    • Verify Internal Standard Performance: Ensure that the response of this compound is consistent across all samples. A well-behaving internal standard should track the analyte's response.

    • Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to ensure that they are affected by the matrix in a similar way.

    • Improve Sample Cleanup: As with low sensitivity, a more robust sample preparation method like SPE or LLE will minimize variability in matrix composition between samples.

Issue 3: Ion Enhancement Leading to Overestimation

  • Question: My calculated concentrations for Dapagliflozin are higher than the nominal values, especially at the lower end of the calibration curve. What could be the reason?

  • Answer: While less common than ion suppression, ion enhancement can also occur. This is where co-eluting matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal and an overestimation of the concentration.[1]

    Troubleshooting Steps:

    • Evaluate Matrix Factor: A matrix factor greater than 1 indicates ion enhancement. This can be assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.

    • Optimize Chromatography: Adjusting the chromatographic conditions to separate the analyte from the enhancing components is a key strategy. This may involve changing the mobile phase composition, gradient profile, or using a different column chemistry.

    • Enhance Sample Preparation: A more selective sample preparation method will help to remove the components causing ion enhancement.

Frequently Asked Questions (FAQs)

  • Q1: What are matrix effects in LC-MS/MS analysis?

    • A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[1]

  • Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound important?

    • A2: A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[4] This means it co-elutes with the analyte and is affected by matrix effects in the same way, allowing for accurate correction of any signal suppression or enhancement.

  • Q3: How can I assess the extent of matrix effects in my method?

    • A3: The matrix effect can be quantitatively assessed by calculating the matrix factor. This is typically done by comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A matrix factor of 1 indicates no matrix effect, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement.[5]

  • Q4: Which sample preparation technique is best for minimizing matrix effects for Dapagliflozin?

    • A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation is the simplest, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) generally provide cleaner extracts and are more effective at reducing matrix effects for Dapagliflozin.[2][4]

  • Q5: Can changing the ionization source help in overcoming matrix effects?

    • A5: In some cases, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can mitigate matrix effects, as they have different ionization mechanisms. However, this is analyte-dependent and may not always be a viable solution. For Dapagliflozin, ESI is commonly used.[4]

Data Presentation

The following table summarizes quantitative data from various studies on the LC-MS/MS analysis of Dapagliflozin, highlighting the impact of different sample preparation methods on recovery and matrix effects.

Sample Preparation MethodAnalyte/Internal StandardMatrixRecovery (%)Matrix Effect (%CV)Reference
Liquid-Liquid Extraction (LLE)DapagliflozinHuman PlasmaNot explicitly stated1.27[4]
Solid-Phase Extraction (SPE)DapagliflozinHuman Plasma59Not explicitly stated[2]
Protein PrecipitationDapagliflozinHuman Plasma99.8 - 109Not explicitly stated[3]
Protein PrecipitationDapagliflozinHuman Plasma87.39 - 90.78Not explicitly stated[6]

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a validated method for the simultaneous estimation of Dapagliflozin and Saxagliptin in human plasma.[4]

  • Sample Preparation:

    • To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (this compound).

    • Vortex for 10 seconds.

    • Add 2.5 mL of the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue with 300 µL of the mobile phase.

    • Vortex for 10 seconds and inject into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) Protocol

This protocol is based on a method for the simultaneous quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in human plasma.[2]

  • Sample Preparation:

    • Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.

    • Pre-treat 100 µL of plasma sample by adding 25 µL of internal standard and 100 µL of 4% H3PO4 in water.

    • Load the pre-treated sample onto the SPE plate.

    • Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

    • Elute the analytes with 2 x 25 µL of 5% NH4OH in acetonitrile.

    • Dilute the eluate with 50 µL of water prior to injection.

3. Protein Precipitation Protocol

This protocol is derived from a method for the determination of Dapagliflozin and its major metabolite in human plasma.[3]

  • Sample Preparation:

    • To a volume of plasma, add the internal standard solution.

    • Add three volumes of cold methanol to precipitate the proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

Visualizations

TroubleshootingWorkflow Start Start: Issue Encountered (e.g., Low Sensitivity, Poor Reproducibility) CheckIS Step 1: Verify Internal Standard (IS) Performance Start->CheckIS IS_OK IS Performance OK? CheckIS->IS_OK OptimizeSP Step 2: Optimize Sample Preparation IS_OK->OptimizeSP Yes FixIS Address IS Issue (e.g., preparation, concentration) IS_OK->FixIS No SP_Improved Results Improved? OptimizeSP->SP_Improved OptimizeChroma Step 3: Optimize Chromatography SP_Improved->OptimizeChroma No End_Resolved End: Issue Resolved SP_Improved->End_Resolved Yes Chroma_Improved Results Improved? OptimizeChroma->Chroma_Improved ConsiderDilution Step 4: Consider Sample Dilution Chroma_Improved->ConsiderDilution No Chroma_Improved->End_Resolved Yes ConsiderDilution->End_Resolved If Feasible & Effective End_Further_Investigation End: Further Investigation Needed ConsiderDilution->End_Further_Investigation If Not Feasible or Ineffective FixIS->CheckIS

Caption: Troubleshooting workflow for matrix effects.

SamplePrepWorkflow cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction Start Start: Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Choose_Method Choose Sample Preparation Method Add_IS->Choose_Method PPT_Add_Solvent Add Precipitation Solvent (e.g., Methanol) Choose_Method->PPT_Add_Solvent PPT LLE_Add_Solvent Add Extraction Solvent Choose_Method->LLE_Add_Solvent LLE SPE_Condition Condition SPE Cartridge Choose_Method->SPE_Condition SPE PPT_Vortex Vortex PPT_Add_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant Inject Inject into LC-MS/MS PPT_Supernatant->Inject LLE_Vortex Vortex/Mix LLE_Add_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Separate Separate Organic Layer LLE_Centrifuge->LLE_Separate Evaporate Evaporate to Dryness (for LLE/SPE) LLE_Separate->Evaporate SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->Inject

Caption: Sample preparation workflow overview.

References

Technical Support Center: Addressing Ion Suppression with Dapagliflozin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the LC-MS/MS analysis of Dapagliflozin when using its deuterated internal standard, Dapagliflozin-d5.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis of Dapagliflozin?

A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, Dapagliflozin, is reduced by the presence of co-eluting matrix components.[1][2] This reduction in ionization leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1][2] In bioanalytical studies, endogenous components from complex matrices like plasma can cause significant ion suppression.[3]

Q2: How does using this compound as an internal standard help address ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it has nearly identical physicochemical properties to Dapagliflozin, it co-elutes and experiences the same degree of ion suppression or enhancement in the ion source.[4][5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[4]

Q3: Can ion suppression still be an issue even when using this compound?

A3: Yes, while this compound is highly effective, issues can still arise. A slight difference in retention time between Dapagliflozin and this compound, known as the deuterium isotope effect, can lead to differential ion suppression if they elute into a region of the chromatogram with a steep change in matrix interferences.[5] Additionally, high concentrations of the analyte can suppress the signal of the internal standard, and vice versa.[6]

Q4: What are the common sources of ion suppression in bioanalytical methods for Dapagliflozin?

A4: Common sources of ion suppression in bioanalysis include salts from buffers, phospholipids from plasma membranes, and endogenous metabolites that co-elute with Dapagliflozin.[2][3] Sample preparation techniques like protein precipitation can be quick but may not adequately remove all interfering components.[7][8]

Q5: How can I experimentally diagnose ion suppression in my Dapagliflozin assay?

A5: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[3][9] This involves infusing a constant flow of Dapagliflozin solution into the MS detector post-column while injecting a blank matrix extract onto the LC system. A drop in the baseline signal of Dapagliflozin indicates the retention times at which matrix components are eluting and causing suppression.[3][9]

Troubleshooting Guide

This guide provides solutions to common problems related to ion suppression when using this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Sensitivity (Low Signal for Dapagliflozin) Significant ion suppression from the sample matrix.- Optimize Sample Preparation: Switch from simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[2][10] - Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or switch to a different column chemistry to achieve better separation of Dapagliflozin from the ion-suppressing components.[9]
High Variability in Results (Poor Precision) Inconsistent matrix effects between different samples.- Ensure Co-elution: Verify that Dapagliflozin and this compound are co-eluting as closely as possible. A slight shift in retention time can lead to different degrees of ion suppression. - Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.[2]
Non-linear Calibration Curve Analyte or internal standard concentration is too high, leading to detector saturation or competitive ionization.- Optimize Concentrations: Evaluate different concentrations of the this compound internal standard to ensure it is appropriate for the expected analyte concentration range. - Dilute Samples: If the analyte concentration is very high, sample dilution can reduce the overall matrix load and minimize non-linear effects.[2]
Internal Standard Signal Varies Significantly The internal standard itself is being suppressed by co-eluting interferences or high concentrations of the analyte.- Investigate Matrix Effects on IS: Perform a post-column infusion experiment with this compound to identify regions of suppression affecting the internal standard. - Check for Analyte-Induced Suppression: Analyze samples with high concentrations of Dapagliflozin to see if it suppresses the this compound signal.[6]

Experimental Protocols

Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify the regions in the chromatogram where ion suppression occurs.

  • System Setup:

    • Prepare a standard solution of Dapagliflozin in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and mid-range signal on the mass spectrometer.

    • Use a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump outlet to a T-junction placed between the analytical column and the mass spectrometer ion source.

    • The eluent from the LC column will mix with the Dapagliflozin solution before entering the MS.

  • Procedure:

    • Begin the infusion of the Dapagliflozin solution and allow the MS signal to stabilize. This will create a stable baseline.

    • Inject a blank, extracted matrix sample (e.g., precipitated plasma without the analyte or internal standard) onto the LC-MS/MS system.

    • Monitor the Dapagliflozin signal throughout the chromatographic run.

  • Interpretation:

    • A consistent, flat baseline indicates no ion suppression from the matrix.

    • A dip or decrease in the baseline signal indicates that co-eluting components from the matrix are suppressing the ionization of Dapagliflozin at that specific retention time.

Visualizations

Ion_Suppression_Mechanism cluster_source Ion Source (ESI) Droplet Droplet Gas_Phase_Ions Gas_Phase_Ions Droplet->Gas_Phase_Ions Evaporation & Ionization Suppressed_Ions Suppressed_Ions Droplet->Suppressed_Ions Competition for Charge/Surface Dapagliflozin Dapagliflozin Dapagliflozin->Droplet Analyte Matrix_Interference Matrix_Interference Matrix_Interference->Droplet Co-eluting Interference MS_Detector MS_Detector Gas_Phase_Ions->MS_Detector Analyzed Suppressed_Ions->MS_Detector Reduced Signal

Caption: Mechanism of Ion Suppression in the Electrospray Ionization (ESI) Source.

Internal_Standard_Workflow Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with this compound (IS) Sample_Collection->Spiking Sample_Preparation Sample Preparation (e.g., SPE, LLE, PPT) Spiking->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Final_Concentration Accurate Concentration Quantification->Final_Concentration

Caption: Workflow for using this compound to correct for ion suppression.

Troubleshooting_Logic Problem Inaccurate/Imprecise Results Check1 Co-elution of Analyte and IS? Problem->Check1 Check2 Significant Ion Suppression Zone? Check1->Check2 Yes Solution1 Optimize Chromatography Check1->Solution1 No Solution2 Improve Sample Cleanup (SPE/LLE) Check2->Solution2 Yes Check3 Matrix Effects Still Present? Check2->Check3 No Solution1->Check3 Solution2->Check3 Solution3 Dilute Sample Final_Analysis Final Analysis Solution3->Final_Analysis Re-validate Check3->Solution3 Yes Check3->Final_Analysis No, Proceed

Caption: A logical workflow for troubleshooting ion suppression issues.

References

Technical Support Center: Optimizing Dapagliflozin-d5 Analysis in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dapagliflozin-d5 using reversed-phase high-performance liquid chromatography (RP-HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak shape and resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for RP-HPLC analysis of this compound?

A1: A good starting point for developing a method for this compound is to adapt established methods for Dapagliflozin. Generally, C18 columns are employed with a mobile phase consisting of a mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or ammonium formate). The detection wavelength is typically set around 224 nm.

Q2: Why am I observing peak tailing with my this compound peak?

A2: Peak tailing is a common issue in RP-HPLC and can be caused by several factors. For compounds like Dapagliflozin, which may have secondary interactions with the stationary phase, tailing can occur due to interactions with residual silanol groups on the silica-based column packing. Other potential causes include column overload, low mobile phase pH, or a blocked column frit.

Q3: My this compound peak is showing fronting. What could be the cause?

A3: Peak fronting is often an indication of column overload, where too much sample is injected onto the column. It can also be caused by a mismatch between the sample solvent and the mobile phase, or a physical issue with the column, such as a void at the inlet.

Q4: How can I improve the resolution between this compound and other components in my sample?

A4: To enhance resolution, you can modify several chromatographic parameters. Adjusting the mobile phase composition, such as the organic-to-aqueous ratio or the pH, can alter selectivity. Using a column with a smaller particle size or a longer length can increase efficiency, leading to sharper peaks and better separation. Optimizing the column temperature and flow rate can also impact resolution.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape - Tailing

Symptoms: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Silanol Interactions Lower the mobile phase pH to suppress silanol activity (e.g., pH 2.5-3.5). Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). Use an end-capped or base-deactivated column specifically designed to minimize silanol interactions.
Column Overload Reduce the injection volume or dilute the sample.
Mobile Phase pH Ensure the mobile phase pH is at least 2 pH units away from the pKa of Dapagliflozin to maintain a consistent ionization state.
Blocked Column Frit Backflush the column according to the manufacturer's instructions. If the problem persists, replace the frit or the column.
Metal Chelation If analyzing in the presence of metal-sensitive compounds, consider using a mobile phase with a chelating agent or a metal-free HPLC system.
Issue 2: Poor Peak Shape - Fronting

Symptoms: The peak for this compound is asymmetrical with a leading edge or "shark fin" appearance.

Possible Causes & Solutions:

CauseRecommended Action
Column Overload Decrease the concentration of the sample or reduce the injection volume.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.
Column Degradation/Void Replace the column. A void at the column inlet can cause peak fronting.
High Injection Volume Reduce the injection volume to be a small fraction of the peak volume.
Issue 3: Poor Resolution

Symptoms: The this compound peak is not well separated from an adjacent peak (co-elution).

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Selectivity Modify the mobile phase composition. Change the organic modifier (e.g., from acetonitrile to methanol). Adjust the mobile phase pH to alter the ionization of this compound or interfering compounds.
Low Column Efficiency Decrease the flow rate. Increase the column length or use a column with smaller particles. Optimize the column temperature.
Gradient Elution Not Optimized If using a gradient, adjust the gradient slope or the initial/final mobile phase compositions to better separate the peaks of interest.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.

  • Aqueous Component Preparation:

    • Prepare a 20 mM ammonium formate buffer.

    • Dissolve the appropriate amount of ammonium formate in HPLC-grade water.

    • Adjust the pH to 3.0 with formic acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Organic Component:

    • Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Mixture:

    • For isocratic elution, a common starting ratio is 50:50 (v/v) Acetonitrile:20 mM Ammonium Formate (pH 3.0).

    • Degas the mobile phase before use.

Protocol 2: Sample Preparation to Avoid Peak Distortion

This protocol outlines the steps for preparing samples to prevent peak fronting due to solvent mismatch.

  • Solvent Selection: The ideal sample solvent is the mobile phase itself. If solubility is an issue, use a solvent that is weaker (more polar in reversed-phase) than the mobile phase.

  • Sample Concentration: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Working Solution: Dilute the stock solution with the mobile phase to the desired concentration. Ensure the final concentration does not overload the column. A typical concentration range for linearity studies of Dapagliflozin is 5-100 µg/mL.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Summary of Reported RP-HPLC Methods for Dapagliflozin
ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Kromasil 100-5-C8 (100 mm × 4.6 mm)Acetonitrile:Water (52:48)1.0224
Inspire C18 (150 mm x 4.6 mm, 5µm)Methanol:Water (80:20, v/v)1.0235
Princeton C18Acetonitrile: 0.1% Triethylamine (pH 5.0) (50:50 v/v)1.0224
Gemini C18 (250 x 4.6 mm, 5µm)Methanol:20mM Ammonium formate (70:30 v/v)1.0225
Agilent C18 (150 mm x 4.6 ml, 5 µm)Acetonitrile:di-potassium hydrogen phosphate (pH 6.5) (40:60 %v/v)1.0222

Visualizations

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 solution1a Lower Mobile Phase pH (e.g., 2.5-3.5) cause1->solution1a Yes solution1b Use End-Capped Column cause1->solution1b Yes cause2 Column Overload? cause1->cause2 No end Symmetrical Peak Achieved solution1a->end solution1b->end solution2 Reduce Injection Volume / Dilute Sample cause2->solution2 Yes cause3 Blocked Column Frit? cause2->cause3 No solution2->end solution3 Backflush or Replace Column cause3->solution3 Yes solution3->end

Caption: A flowchart to diagnose and resolve peak tailing issues.

Troubleshooting Workflow for Peak Fronting

G Troubleshooting Workflow for Peak Fronting start Peak Fronting Observed cause1 Column Overload? start->cause1 solution1 Decrease Sample Concentration / Injection Volume cause1->solution1 Yes cause2 Sample Solvent Incompatibility? cause1->cause2 No end Symmetrical Peak Achieved solution1->end solution2 Dissolve Sample in Mobile Phase cause2->solution2 Yes cause3 Column Void? cause2->cause3 No solution2->end solution3 Replace Column cause3->solution3 Yes solution3->end

Caption: A flowchart to diagnose and resolve peak fronting issues.

Logical Relationship for Improving Resolution

G Key Parameters for Improving Resolution cluster_0 Selectivity (α) cluster_1 Efficiency (N) resolution Improved Resolution selectivity Increase Selectivity selectivity->resolution efficiency Increase Efficiency efficiency->resolution param1 Modify Mobile Phase (Organic Type, pH) param1->selectivity param2 Change Stationary Phase param2->selectivity param3 Decrease Particle Size param3->efficiency param4 Increase Column Length param4->efficiency param5 Optimize Flow Rate param5->efficiency

Caption: Factors influencing chromatographic resolution.

Dapagliflozin-d5 stability issues in processed samples and stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of Dapagliflozin-d5 in processed samples and stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common stability-related issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: The primary stability concerns for this compound, similar to its non-deuterated counterpart, revolve around its susceptibility to degradation under certain conditions. Key concerns include:

  • Hydrolysis: Dapagliflozin is known to be labile to acid and base hydrolysis, which can lead to the cleavage of the O-glucoside bond.[1]

  • Oxidation: The molecule can be degraded by oxidative stress.[2][3]

  • Deuterium Exchange: As a deuterated internal standard, there is a potential for the deuterium atoms to exchange with protons from the surrounding solvent, especially under non-neutral pH conditions. This can lead to a loss of the mass-differentiated internal standard and the appearance of the unlabeled analyte.[4]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be stored at low temperatures. Recommended storage conditions are:

  • -80°C for long-term storage (up to 6 months).[2]

  • -20°C for short-term storage (up to 1 month).[2] It is also advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in processed biological samples (e.g., plasma)?

A3: Studies on Dapagliflozin in human plasma have shown it to be stable under typical bioanalytical laboratory conditions, including:

  • Bench-top stability: Stable at room temperature for at least 24 hours.[5]

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles.[4][6]

  • Long-term stability: Stable in plasma when stored at -28°C for at least 37 days.[5] While these studies were conducted on the non-deuterated form, the stability of this compound is expected to be very similar. However, it is always recommended to perform stability assessments of the deuterated internal standard in the specific matrix and conditions of your assay.

Q4: Can the deuterium atoms on this compound exchange with hydrogens?

A4: The five deuterium atoms in this compound are located on the ethoxy group. While these are generally more stable than deuteriums on heteroatoms (like -OH or -NH), the potential for back-exchange to hydrogen still exists, particularly under acidic or basic conditions.[7][8] It has been reported that some deuterated internal standards can show instability and exchange with hydrogen in aqueous solutions and even in plasma. It is crucial to evaluate the stability of the deuterated internal standard in your specific analytical method to rule out any significant deuterium-hydrogen exchange.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common stability issues with this compound.

Issue 1: Drifting or inconsistent internal standard response.

  • Potential Cause: Degradation of this compound in the stock solution or in the processed sample.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh dilution of your this compound stock solution and compare its response to the stock solution in use. If a significant difference is observed, the stock solution may have degraded.

    • Assess Bench-Top Stability: Analyze a set of quality control (QC) samples immediately after preparation and then again after they have been sitting at room temperature for the maximum anticipated duration of an analytical run. A significant decrease in the internal standard response over time indicates bench-top instability.

    • Check for Freeze-Thaw Instability: Subject QC samples to multiple freeze-thaw cycles (typically three) and compare their response to freshly prepared QC samples. A decrease in response suggests instability due to freezing and thawing.

Issue 2: Appearance of unlabeled Dapagliflozin in blank samples spiked only with this compound.

  • Potential Cause: Deuterium-hydrogen back-exchange.

  • Troubleshooting Steps:

    • Evaluate pH Effects: Incubate this compound in your sample matrix at different pH values (e.g., acidic, neutral, and basic) and monitor for the appearance of unlabeled Dapagliflozin over time using a sensitive LC-MS/MS method.

    • Modify Analytical Conditions: If deuterium exchange is confirmed, consider adjusting the pH of your mobile phase or extraction solvent to be closer to neutral.

    • Consider an Alternative Internal Standard: If deuterium exchange cannot be mitigated, using a ¹³C or ¹⁵N labeled internal standard is a more stable alternative, although it may be more costly.[4]

Issue 3: Unexpected peaks co-eluting with this compound or the analyte.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Sample Handling and Storage: Ensure that samples have been handled and stored according to validated procedures to minimize degradation.

    • Perform Forced Degradation Studies: Subject Dapagliflozin to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This can help in identifying and characterizing any unknown peaks in your samples.

    • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to achieve better separation of the analyte and internal standard from any interfering degradation products.

Quantitative Data from Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies performed on Dapagliflozin under various stress conditions.

Stress ConditionReagent/Condition DetailsDurationTemperature% DegradationReference(s)
Acidic Hydrolysis 0.1 N HCl--1.18%[9]
0.5 N HCl-Room TempSignificant[3]
1 N HCl48 hours60°C~20-25%[1]
Alkaline Hydrolysis 0.1 N NaOH--28.20%[9]
0.5 N NaOH-Room TempSignificant[3]
Oxidative Degradation 3% H₂O₂--1.67%[9]
20% H₂O₂30 min-< 2%[10]
Thermal Degradation Dry Heat48 hours60°C5-20%[3]
Photolytic Degradation UV light at 254 nm--< 5%[3]

Experimental Protocols

Protocol 1: Stock Solution Stability Assessment

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration.

  • Storage: Aliquot the stock solution into multiple vials. Store one set of aliquots at the intended storage temperature (e.g., -20°C or -80°C) and another set at room temperature.

  • Analysis:

    • Analyze a freshly prepared dilution of the stock solution immediately after preparation (time zero).

    • At specified time points (e.g., 6 hours, 24 hours for room temperature; 1 week, 1 month, 3 months for frozen), analyze dilutions of the stored aliquots.

  • Evaluation: Compare the peak area response of the stored samples to the time zero sample. A deviation of more than a predefined percentage (e.g., ±10%) indicates instability.

Protocol 2: Freeze-Thaw Stability in Biological Matrix

  • Sample Preparation: Spike a blank biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for at least 12 hours.

    • Repeat this cycle for a minimum of three times.[4]

  • Analysis: After the final thaw, process and analyze the freeze-thaw samples along with a set of freshly prepared QC samples that have not undergone freeze-thaw cycles.

  • Evaluation: Calculate the concentration of the freeze-thaw samples against a calibration curve prepared from fresh standards. The mean concentration of the freeze-thaw samples should be within a predefined percentage (e.g., ±15%) of the nominal concentration.

Protocol 3: Bench-Top Stability of Processed Samples

  • Sample Preparation: Spike a blank biological matrix with this compound at low and high QC concentrations.

  • Sample Processing: Extract the QC samples using your established analytical method.

  • Incubation: Leave the processed samples on the autosampler or laboratory bench at room temperature for a period that mimics the expected run time of an analytical batch.

  • Analysis: Analyze the samples at the beginning and end of the incubation period.

  • Evaluation: The response of the samples at the end of the incubation period should not deviate significantly (e.g., by more than ±15%) from the initial response.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_evaluation Data Evaluation prep_stock Prepare this compound Stock Solution spike_matrix Spike Blank Matrix (e.g., Plasma) prep_stock->spike_matrix prep_qc Prepare QC Samples (Low, Mid, High) spike_matrix->prep_qc ft_stability Freeze-Thaw Stability (3 cycles) prep_qc->ft_stability bt_stability Bench-Top Stability (Autosampler Conditions) prep_qc->bt_stability lt_stability Long-Term Stability (Frozen Storage) prep_qc->lt_stability extraction Sample Extraction ft_stability->extraction bt_stability->extraction lt_stability->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis compare_fresh Compare to Freshly Prepared Samples lcms_analysis->compare_fresh calc_recovery Calculate % Recovery and % Deviation compare_fresh->calc_recovery pass_fail Pass/Fail Assessment (Acceptance Criteria) calc_recovery->pass_fail

Caption: Workflow for assessing the stability of this compound in processed samples.

degradation_pathway cluster_stress Stress Conditions dapagliflozin Dapagliflozin acid Acidic Hydrolysis (e.g., HCl) dapagliflozin->acid Major Pathway base Alkaline Hydrolysis (e.g., NaOH) dapagliflozin->base Significant Pathway oxidation Oxidation (e.g., H2O2) dapagliflozin->oxidation Minor Pathway dp1 Degradation Product 1 (Cleavage of O-glucoside bond) acid->dp1 base->dp1 dp2 Other Oxidative Degradation Products oxidation->dp2

Caption: Simplified degradation pathways of Dapagliflozin under stress conditions.

troubleshooting_tree start Inconsistent this compound Response Observed check_stock Check Stock Solution Integrity start->check_stock stock_ok Stock OK? check_stock->stock_ok remake_stock Prepare Fresh Stock Solution stock_ok->remake_stock No check_processed_stability Assess Processed Sample Stability stock_ok->check_processed_stability Yes end Problem Resolved remake_stock->end processed_stable Stable? check_processed_stability->processed_stable optimize_conditions Optimize Sample Handling/Storage processed_stable->optimize_conditions No check_hd_exchange Investigate H/D Back-Exchange processed_stable->check_hd_exchange Yes optimize_conditions->end exchange_present Exchange Occurring? check_hd_exchange->exchange_present adjust_ph Adjust pH of Mobile Phase/Extraction exchange_present->adjust_ph Yes exchange_present->end No consider_alt_is Consider Alternative (e.g., 13C) IS adjust_ph->consider_alt_is If needed adjust_ph->end consider_alt_is->end

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Troubleshooting Poor Recovery of Dapagliflozin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor recovery of the deuterated internal standard, Dapagliflozin-d5, during sample extraction for bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my internal standard, this compound, significantly lower than my analyte, Dapagliflozin?

While stable isotope-labeled internal standards like this compound are designed to mimic the behavior of the analyte, differences in extraction recovery can occur. This phenomenon, though not always expected, can be attributed to the "deuterium isotope effect." The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity, which may lead to differential partitioning between aqueous and organic phases during extraction.

Q2: Can the pH of my sample preparation influence the recovery of this compound?

The pKa of Dapagliflozin is approximately 12.6, indicating it is a non-ionizable molecule under typical physiological and extraction pH conditions. Therefore, its solubility and extraction efficiency are not expected to be significantly affected by pH changes within a standard range (e.g., pH 2-10). However, extreme pH values could potentially lead to degradation, although studies have shown Dapagliflozin to be relatively stable except under strong acidic conditions.

Q3: Could the choice of organic solvent in my Liquid-Liquid Extraction (LLE) protocol be the cause of poor this compound recovery?

Absolutely. The selection of an appropriate organic solvent is critical for efficient extraction. Dapagliflozin is soluble in organic solvents like methanol, ethanol, acetonitrile, and ethyl acetate. If you are observing poor recovery, the polarity and selectivity of your chosen solvent may not be optimal for this compound. It is recommended to test a panel of solvents with varying polarities to find the one that provides the best recovery for both the analyte and the internal standard.

Q4: I am using Solid-Phase Extraction (SPE). What factors could lead to low recovery of this compound?

For SPE, several factors can contribute to poor recovery:

  • Incorrect Sorbent Selection: The choice of sorbent material (e.g., C18, polymeric) is crucial. A sorbent that is not optimized for the properties of Dapagliflozin may lead to poor retention or elution.

  • Inadequate Method Optimization: Each step of the SPE process (conditioning, loading, washing, and elution) needs to be carefully optimized. For instance, an inappropriate wash solvent might prematurely elute the analyte or internal standard, while an elution solvent that is too weak may not fully recover them from the sorbent.

  • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte and internal standard during the loading step.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound during LLE, follow this troubleshooting workflow:

LLE_Troubleshooting start Start: Low this compound Recovery in LLE check_solvent 1. Evaluate Extraction Solvent start->check_solvent solvent_options Test Solvents: - Ethyl Acetate - Methyl tert-butyl ether (MTBE) - Dichloromethane - Combinations (e.g., Ethyl Acetate:Hexane) check_solvent->solvent_options check_ph 2. Verify Sample pH solvent_options->check_ph ph_recommendation Ensure pH is neutral to slightly acidic (e.g., pH 4-7). Consider adding a buffer. check_ph->ph_recommendation check_mixing 3. Assess Mixing Efficiency ph_recommendation->check_mixing mixing_technique Ensure vigorous and consistent mixing (vortexing). Increase mixing time. check_mixing->mixing_technique check_phase_separation 4. Check Phase Separation mixing_technique->check_phase_separation separation_technique Centrifuge at adequate speed and time to ensure a clean separation. Avoid aspirating the aqueous layer during organic phase collection. check_phase_separation->separation_technique check_evaporation 5. Evaluate Evaporation and Reconstitution separation_technique->check_evaporation evaporation_reconstitution Ensure complete evaporation of the organic solvent without overheating. Reconstitute in a solvent that ensures complete dissolution. check_evaporation->evaporation_reconstitution end End: Improved Recovery evaporation_reconstitution->end

Caption: Troubleshooting workflow for low this compound recovery in LLE.

Low Recovery in Solid-Phase Extraction (SPE)

For issues with low this compound recovery using SPE, consider the following steps:

SPE_Troubleshooting start Start: Low this compound Recovery in SPE check_sorbent 1. Verify Sorbent and Cartridge start->check_sorbent sorbent_options Ensure correct sorbent type (e.g., C18, polymeric). Check for cartridge expiry and proper storage. check_sorbent->sorbent_options check_conditioning 2. Review Conditioning Step sorbent_options->check_conditioning conditioning_protocol Ensure complete wetting of the sorbent with an appropriate solvent (e.g., Methanol) followed by equilibration with an aqueous solution. check_conditioning->conditioning_protocol check_loading 3. Optimize Loading Conditions conditioning_protocol->check_loading loading_protocol Ensure sample pH is appropriate for retention. Load sample at a slow and consistent flow rate. check_loading->loading_protocol check_washing 4. Evaluate Wash Steps loading_protocol->check_washing washing_protocol Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. Test different percentages of organic solvent in the wash solution. check_washing->washing_protocol check_elution 5. Optimize Elution Step washing_protocol->check_elution elution_protocol Use a strong enough elution solvent (e.g., Methanol, Acetonitrile). Ensure sufficient volume of elution solvent is used. Consider a two-step elution with solvents of increasing strength. check_elution->elution_protocol end End: Improved Recovery elution_protocol->end

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Data Presentation

The following table summarizes typical recovery percentages of Dapagliflozin reported in various studies using different extraction methods. This can serve as a benchmark for your own experiments.

Extraction MethodMatrixReported Recovery of Dapagliflozin (%)Reference
Protein PrecipitationHuman Plasma87.39 - 90.78[1][2]
Liquid-Liquid ExtractionHuman Plasma76.14 - 89.12[3][4]
Liquid-Liquid ExtractionRat Plasma> 91.80[5]
Solid-Phase ExtractionHuman Plasma~95[6]

Experimental Protocols

Detailed Liquid-Liquid Extraction (LLE) Protocol Example

This protocol is an example and may require optimization for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound internal standard solution.

    • Vortex for 30 seconds.

    • Add 50 µL of 1% formic acid in water.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 500 µL of ethyl acetate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for analysis.

Detailed Solid-Phase Extraction (SPE) Protocol Example

This protocol is an example and may require optimization.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • To 100 µL of plasma, add 25 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water.

    • Vortex and load the entire sample onto the conditioned SPE cartridge.

    • Load the sample at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

By systematically working through these troubleshooting guides and considering the provided experimental protocols, researchers can identify and resolve issues leading to poor recovery of this compound, ensuring the accuracy and reliability of their bioanalytical data.

References

Minimizing isotopic cross-talk between Dapagliflozin and Dapagliflozin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-talk between Dapagliflozin and its deuterated internal standard, Dapagliflozin-d5, during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of LC-MS/MS analysis of Dapagliflozin?

A1: Isotopic cross-talk refers to the interference between the mass spectrometry signals of Dapagliflozin (the analyte) and this compound (the stable isotope-labeled internal standard). This interference occurs when the isotopic distribution of one compound contributes to the signal of the other, potentially leading to inaccurate quantification. This can happen if the mass spectrometer cannot distinguish between the analyte and internal standard, especially when they have similar precursor and product ions.[1][2]

Q2: What are the common mass transitions (precursor → product ion) for Dapagliflozin and this compound?

A2: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for minimizing cross-talk. Commonly reported transitions are:

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
DapagliflozinNegative467.2329.2
This compoundNegative472.3334.2
DapagliflozinPositive409.14135
This compoundPositive412.43135

Note: The optimal transition can vary depending on the instrument and experimental conditions.

Q3: What are the acceptable limits for isotopic cross-talk according to regulatory guidelines (FDA and EMA)?

A3: Regulatory guidelines from the FDA and EMA do not specify a universal numerical limit for isotopic cross-talk. However, the contribution of the cross-talk should not affect the accuracy of the measurement. The general acceptance criteria for accuracy in bioanalytical method validation should be met. This means that the accuracy of the lower limit of quantification (LLOQ) should be within ±20%, and for other quality control (QC) samples, it should be within ±15% of the nominal concentration. Any isotopic cross-talk should not lead to a deviation beyond these limits.

Troubleshooting Guides

Problem: High background signal observed in the this compound channel when injecting a high concentration of Dapagliflozin.

This indicates a potential contribution from the analyte to the internal standard signal.

Troubleshooting Workflow:

cluster_0 Troubleshooting High Background in IS Channel start High background in This compound channel check_purity Verify Isotopic Purity of this compound start->check_purity optimize_chrom Optimize Chromatographic Separation check_purity->optimize_chrom If purity is high adjust_ms Adjust Mass Spectrometer Parameters optimize_chrom->adjust_ms evaluate_transitions Evaluate Alternative MRM Transitions adjust_ms->evaluate_transitions result Reduced Cross-Talk evaluate_transitions->result

Caption: Troubleshooting workflow for high background in the internal standard channel.

Possible Causes and Solutions:

CauseRecommended Action
Isotopic Contribution from Analyte: Natural isotopes of Dapagliflozin (e.g., ¹³C) may contribute to the mass of this compound.1. Optimize Chromatography: Improve chromatographic separation to ensure Dapagliflozin and this compound are baseline resolved. This can reduce the simultaneous presence of high concentrations of both compounds in the ion source. 2. Adjust MS/MS Parameters: Narrow the acquisition window for each MRM transition. Increase the pause time between transitions to allow the collision cell to clear.[1]
Impurity in Internal Standard: The this compound standard may contain a small amount of unlabeled Dapagliflozin.1. Check Certificate of Analysis: Verify the isotopic purity of the this compound standard. 2. Prepare a "Neat" Solution: Inject a high concentration of the this compound standard alone and monitor the Dapagliflozin channel to quantify the level of impurity.
Problem: Inaccurate quantification at the Lower Limit of Quantification (LLOQ) for Dapagliflozin.

This could be due to cross-talk from the internal standard affecting the analyte signal, which is more pronounced at low analyte concentrations.

Troubleshooting Workflow:

cluster_1 Troubleshooting LLOQ Inaccuracy start_lloq Inaccurate LLOQ Quantification check_is_contribution Assess IS Contribution to Analyte Signal start_lloq->check_is_contribution optimize_is_conc Optimize Internal Standard Concentration check_is_contribution->optimize_is_conc revalidate_lloq Re-evaluate LLOQ and Calibration Curve optimize_is_conc->revalidate_lloq result_lloq Accurate LLOQ revalidate_lloq->result_lloq

Caption: Troubleshooting workflow for inaccurate LLOQ quantification.

Possible Causes and Solutions:

CauseRecommended Action
Contribution of this compound to Dapagliflozin Signal: The internal standard may contribute to the analyte's signal, causing a positive bias at the LLOQ.1. Perform Cross-Talk Experiment: Inject a solution containing only this compound at the working concentration and measure the response in the Dapagliflozin MRM channel. The response should be less than 20% of the LLOQ response for Dapagliflozin. 2. Lower IS Concentration: If significant contribution is observed, reduce the concentration of this compound. Ensure the new concentration still provides an adequate signal-to-noise ratio.
Matrix Effects: Differential ion suppression or enhancement for the analyte and internal standard.1. Evaluate Matrix Effects: Prepare samples in at least six different lots of the biological matrix to assess the variability of ion suppression/enhancement. 2. Improve Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of protein precipitation, to remove interfering matrix components.[3]

Experimental Protocols

Protocol 1: Evaluation of Isotopic Cross-Talk

This protocol outlines the procedure to quantify the degree of isotopic cross-talk between Dapagliflozin and this compound.

Workflow Diagram:

cluster_2 Cross-Talk Evaluation Workflow prep_analyte Prepare High Conc. Dapagliflozin Sample inject_analyte Inject Dapagliflozin Monitor Both Channels prep_analyte->inject_analyte prep_is Prepare Working Conc. This compound Sample inject_is Inject this compound Monitor Both Channels prep_is->inject_is analyze_data Analyze Peak Areas Calculate % Cross-Talk inject_analyte->analyze_data inject_is->analyze_data conclusion Assess if Cross-Talk is within Acceptable Limits analyze_data->conclusion

Caption: Workflow for the experimental evaluation of isotopic cross-talk.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of Dapagliflozin at a high concentration (e.g., the upper limit of quantification, ULOQ).

    • Prepare a stock solution of this compound at the concentration used in the analytical method.

  • Injection and Analysis:

    • Analyte to Internal Standard Cross-Talk:

      • Inject the high-concentration Dapagliflozin solution.

      • Monitor both the MRM transition for Dapagliflozin and the MRM transition for this compound.

      • Measure the peak area of any signal detected in the this compound channel.

    • Internal Standard to Analyte Cross-Talk:

      • Inject the this compound solution.

      • Monitor both the MRM transition for this compound and the MRM transition for Dapagliflozin.

      • Measure the peak area of any signal detected in the Dapagliflozin channel.

  • Calculation of Cross-Talk Percentage:

    • Analyte → IS (%): (Peak Area in IS channel from Analyte injection / Peak Area of IS at working concentration) x 100

    • IS → Analyte (%): (Peak Area in Analyte channel from IS injection / Peak Area of Analyte at LLOQ) x 100

Acceptance Criteria:

Cross-Talk DirectionAcceptance Limit
Dapagliflozin → this compoundThe response should not significantly impact the accuracy of the assay. A common recommendation is that the contribution should be less than 5% of the mean response of the internal standard.
This compound → DapagliflozinThe response in the analyte channel should be less than 20% of the analyte response at the LLOQ.
Protocol 2: Sample Preparation from Human Plasma

This protocol describes a common method for extracting Dapagliflozin and this compound from human plasma for LC-MS/MS analysis.

Methodology:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution to each plasma sample (except for blank samples).

  • Protein Precipitation: Add 1 mL of methyl tert-butyl ether and vortex for 3 minutes.[4]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 3 minutes.

  • Supernatant Transfer: Transfer the organic supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 45°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of 50% acetonitrile.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of 1 mM ammonium acetate in water and acetonitrile.

  • Flow Rate: 0.2 mL/min

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Dapagliflozin: m/z 467.2 → 329.2

    • This compound: m/z 472.3 → 334.2

References

Technical Support Center: Optimizing MS/MS for Dapagliflozin-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Mass Spectrometry (MS/MS) parameters for the analysis of Dapagliflozin-d5. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and scientists achieve maximum sensitivity and accurate quantification in their drug development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Dapagliflozin and this compound?

A1: Multiple Reaction Monitoring (MRM) is crucial for selective and sensitive quantification. While optimal transitions should be determined empirically on your specific instrument, the following have been reported in the literature:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeNotes
Dapagliflozin426.20107.20Positive ESIAmmonium adduct [M+NH4]+[1][2]
Dapagliflozin409.14135.0Positive ESIProtonated molecule [M+H]+[3][4]
Dapagliflozin467.22329.15Negative ESIFormate adduct [M+HCOO]-
This compound 415.3 250.6 Positive ESI Protonated molecule [M+H]+ [5]

Q2: How do I optimize the cone voltage and collision energy for this compound?

A2: Cone voltage and collision energy are critical parameters for maximizing the signal of your specific MRM transition. The optimal values are instrument-dependent. The general procedure for optimization involves:

  • Infusion: Directly infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water) into the mass spectrometer.

  • Precursor Ion Selection: In full scan mode, identify the precursor ion (e.g., m/z 415.3 for this compound).

  • Cone Voltage Optimization: While monitoring the precursor ion intensity, ramp the cone voltage across a range (e.g., 5-100 V) to find the value that yields the highest intensity.

  • Product Ion Selection: With the optimized cone voltage, acquire product ion spectra by ramping the collision energy (e.g., 5-80 eV) to identify the most abundant and stable product ions.

  • Collision Energy Optimization: For the selected MRM transition, perform a collision energy ramp to determine the value that produces the highest product ion intensity.

Automated optimization features, such as Intellistart™ in MassLynx™ software, can automate this process.[6]

Q3: What are common issues affecting the sensitivity of this compound analysis?

A3: Several factors can impact sensitivity. Here are some common issues and their potential solutions:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

    • Troubleshooting:

      • Improve sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]

      • Optimize chromatographic separation to move this compound away from interfering peaks.

      • Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat solution.

  • Poor Fragmentation: Inefficient fragmentation will result in a weak product ion signal.

    • Troubleshooting: Re-optimize the collision energy as described in Q2. Ensure the collision gas pressure is at the manufacturer's recommended setting.

  • Adduct Formation: Dapagliflozin can readily form adducts (e.g., with sodium or formic acid), which can split the ion signal between different precursor ions.[7]

    • Troubleshooting:

      • If an adduct is more intense and stable, consider using it as the precursor ion. For example, the ammonium adduct of Dapagliflozin (m/z 426.2) has been successfully used.[1][2]

      • To promote the protonated molecule, use a mobile phase with a low concentration of a volatile acid like formic acid (e.g., 0.1%).[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
No or Low Signal for this compound Incorrect MRM transition selected.Verify the precursor and product ions for this compound.
Suboptimal cone voltage or collision energy.Re-optimize these parameters by infusing a standard solution.
Issues with the LC system (e.g., no flow, leak).Check the LC pump, connections, and solvent lines.
Sample degradation.Ensure proper storage of stock solutions and samples (e.g., 2-8°C).[5]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents (e.g., HPLC or LC-MS grade) and flush the system.
Matrix interference.Improve sample preparation to remove interfering components.
Poor Peak Shape Incompatible sample solvent with the mobile phase.Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[5]
Column degradation.Replace the analytical column.
Inconsistent Results Variable matrix effects between samples.Use a stable isotope-labeled internal standard like this compound and ensure it is added early in the sample preparation process.
Carryover from previous injections.Optimize the autosampler wash procedure.

Experimental Protocols

Protocol 1: Stock and Working Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water.[1][8] Store this solution at 2-8°C.[5]

  • Working Standard Solutions: Prepare working standard solutions by performing serial dilutions of the stock solution with the appropriate solvent to create a range of concentrations for the calibration curve.

Protocol 2: Sample Preparation using Protein Precipitation

Protein precipitation is a common and straightforward method for cleaning up plasma samples.[9]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection quantification Quantification ms_detection->quantification

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_tree start Low or No Signal check_mrm Are MRM Transitions Correct? start->check_mrm check_mrm->start No, Correct and Re-run optimize_ms Optimize Cone Voltage & Collision Energy check_mrm->optimize_ms Yes check_lc Check LC System for Leaks/Flow optimize_ms->check_lc Parameters Optimized check_lc->start Issue Found, Fix and Re-run check_sample Assess Sample Integrity check_lc->check_sample System OK check_sample->start Degradation Suspected, Use Fresh Sample

Caption: A troubleshooting decision tree for low or no signal issues.

References

Impact of different anticoagulants on Dapagliflozin-d5 plasma analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the plasma analysis of Dapagliflozin-d5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood collection for this compound plasma analysis?

A1: For LC-MS/MS analysis of this compound, K2EDTA is the most commonly recommended anticoagulant. Bioanalytical methods validated for Dapagliflozin frequently specify the use of K2EDTA plasma. While other anticoagulants like heparin and sodium fluoride can be used, they may present challenges.

Q2: What are the potential impacts of using different anticoagulants on my this compound analysis?

A2: The choice of anticoagulant can significantly impact your results in several ways:

  • Matrix Effects: Anticoagulants can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy and precision of your measurements. Heparin, in particular, has been reported to cause matrix effects in LC-MS/MS assays.

  • Analyte Stability: The stability of this compound in plasma can be influenced by the anticoagulant used. It is crucial to perform stability studies in the chosen matrix under intended storage conditions.

  • Extraction Recovery: The efficiency of the extraction method (e.g., protein precipitation, liquid-liquid extraction) can vary with different anticoagulants.

Q3: Can I use plasma collected with Sodium Heparin?

A3: While it is possible to use sodium heparin plasma, it is less ideal than K2EDTA for LC-MS/MS analysis. Heparin can cause ion suppression, which may lead to lower and more variable results. If you must use heparinized plasma, thorough validation, including a comprehensive assessment of matrix effects, is critical.

Q4: What about Sodium Fluoride as an anticoagulant?

A4: Sodium fluoride is primarily a glycolysis inhibitor and is often used in combination with an anticoagulant like potassium oxalate. While it can prevent ex vivo glycolysis, its impact on the LC-MS/MS analysis of this compound is not well-documented in publicly available literature. As with any anticoagulant, validation is necessary to ensure it does not interfere with the assay.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no signal for this compound Ion Suppression: The anticoagulant or other matrix components may be suppressing the ionization of the analyte.1. Optimize Chromatography: Modify the LC gradient to separate this compound from the interfering components. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. 3. Change Anticoagulant: If possible, switch to K2EDTA plasma for future sample collections.
High variability in results between samples Inconsistent Matrix Effects: The degree of ion suppression or enhancement may vary between different plasma lots or samples.1. Use a Stable Isotope Labeled Internal Standard: this compound itself serves as an excellent internal standard to compensate for matrix effects. Ensure it is used consistently. 2. Evaluate Different Plasma Lots: During method validation, test at least six different lots of blank plasma to assess the variability of the matrix effect.
Poor recovery of this compound Inefficient Extraction: The chosen sample preparation method may not be optimal for the plasma matrix containing a specific anticoagulant.1. Optimize Extraction Protocol: Adjust the pH of the sample or the composition of the extraction solvent. 2. Test Different Extraction Techniques: Compare protein precipitation, liquid-liquid extraction, and solid-phase extraction to determine the most efficient method for your matrix.
Analyte Instability (decreasing concentration over time) Degradation in Plasma: this compound may not be stable under the storage conditions in the presence of the selected anticoagulant.1. Conduct Stability Studies: Perform bench-top, freeze-thaw, and long-term stability experiments in the specific anticoagulant plasma at the intended storage temperatures. 2. Process Samples Promptly: Minimize the time between blood collection, plasma separation, and analysis or freezing.

Experimental Protocols

Below are representative experimental protocols for the analysis of Dapagliflozin in human plasma. These should be adapted and validated for your specific laboratory conditions.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for sample cleanup.

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of Dapagliflozin if this compound is the analyte).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

These are example conditions and will require optimization.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, ramp to 90% B, hold, and return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on optimization
MS/MS Transition Monitor the specific precursor to product ion transition for this compound

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential impact of different anticoagulants. Note: This data is for illustrative purposes and should be confirmed by internal validation studies.

Table 1: Impact of Anticoagulant on this compound Recovery

Anticoagulant Extraction Method Mean Recovery (%) Standard Deviation (%)
K2EDTAProtein Precipitation92.54.1
Sodium HeparinProtein Precipitation85.28.7
Sodium Fluoride/K OxalateProtein Precipitation89.85.5

Table 2: Matrix Effect of Different Anticoagulants on this compound Signal

Anticoagulant Mean Matrix Factor Interpretation
K2EDTA0.98Minimal ion suppression
Sodium Heparin0.75Significant ion suppression
Sodium Fluoride/K Oxalate0.91Minor ion suppression

Matrix Factor is calculated as the peak response in the presence of matrix divided by the peak response in a clean solvent. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Table 3: Bench-Top Stability of this compound in Different Plasma Types (at Room Temperature)

Anticoagulant % Remaining after 4 hours % Remaining after 24 hours
K2EDTA99.197.5
Sodium Heparin98.596.2
Sodium Fluoride/K Oxalate99.598.1

Visualizations

experimental_workflow cluster_collection Blood Collection cluster_processing Plasma Processing cluster_analysis Sample Analysis blood_sample Whole Blood Sample anticoagulant Add Anticoagulant (e.g., K2EDTA) blood_sample->anticoagulant centrifugation Centrifugation anticoagulant->centrifugation plasma_separation Separate Plasma centrifugation->plasma_separation sample_prep Protein Precipitation plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing final_result final_result data_processing->final_result Final Concentration

Caption: Workflow for this compound Plasma Analysis.

troubleshooting_logic cluster_investigation Initial Checks cluster_matrix Matrix Effect Investigation cluster_recovery Recovery & Stability cluster_solutions Potential Solutions start Inaccurate or Imprecise Results? check_is Internal Standard Response Consistent? start->check_is check_cal Calibration Curve Linear? start->check_cal eval_matrix Evaluate Matrix Factor (Post-extraction spike vs. Neat) check_is->eval_matrix If IS is variable check_cal->eval_matrix If non-linear ion_suppression Significant Ion Suppression/Enhancement? eval_matrix->ion_suppression eval_recovery Assess Extraction Recovery ion_suppression->eval_recovery No optimize_chrom Optimize Chromatography ion_suppression->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) ion_suppression->improve_cleanup Yes change_anti Change Anticoagulant (if possible) ion_suppression->change_anti Yes eval_stability Check Analyte Stability (Freeze-thaw, bench-top) eval_recovery->eval_stability If recovery is acceptable eval_recovery->improve_cleanup If low/variable eval_stability->improve_cleanup If unstable

Caption: Troubleshooting Logic for this compound Analysis.

Technical Support Center: Dapagliflozin-d5 Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting linearity issues in calibration curves using Dapagliflozin-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during the bioanalysis of Dapagliflozin.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves when using this compound?

A1: Non-linearity in LC-MS/MS calibration curves for Dapagliflozin with its deuterated internal standard, this compound, can arise from several factors. The most common causes include:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Ionization Saturation/Suppression: The efficiency of the ionization process in the mass spectrometer source can decrease at high analyte concentrations, causing a non-linear response. This can also be influenced by matrix effects.

  • Isotopic Crosstalk: Natural isotopes of Dapagliflozin can contribute to the signal of this compound, especially if the mass difference is small. This interference can lead to inaccuracies, particularly at the lower end of the calibration curve.[1]

  • Internal Standard Impurity: The this compound standard may contain a small amount of unlabeled Dapagliflozin as an impurity, which can affect the accuracy of the calibration curve.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of Dapagliflozin and/or this compound, leading to ion suppression or enhancement and affecting linearity.

  • Inappropriate Regression Model: Using a linear regression model for an inherently non-linear system can result in a poor fit. In some cases, a quadratic regression model with appropriate weighting may be more suitable.[2]

Q2: How can I determine if detector or ionization saturation is causing my non-linearity?

A2: A common indicator of saturation is a calibration curve that flattens at higher concentrations. To confirm this, you can try the following:

  • Dilute High-Concentration Samples: Dilute the upper-level calibration standards and high-concentration quality control (QC) samples. If the diluted samples fall back onto the linear portion of the curve, saturation is likely the issue.

  • Reduce Injection Volume: Injecting a smaller volume can help to avoid overloading the system.

  • Optimize Ion Source Parameters: Adjusting parameters such as spray voltage, gas flows, and temperature can sometimes mitigate ionization saturation.

Q3: What is isotopic crosstalk and how can I mitigate it?

A3: Isotopic crosstalk occurs when the isotopic peaks of the analyte (Dapagliflozin) overlap with the signal of the deuterated internal standard (this compound). This can artificially inflate the internal standard response, especially at high analyte concentrations. To address this:

  • Assess Crosstalk: Analyze a high-concentration standard of Dapagliflozin without the internal standard and monitor the mass transition for this compound. A significant signal indicates crosstalk.

  • Optimize Internal Standard Concentration: Increasing the concentration of this compound can minimize the relative contribution of the crosstalk from the analyte.

  • Use a Higher Deuterated Standard: If possible, use an internal standard with a higher degree of deuteration (e.g., d7 or d9) to increase the mass difference and reduce the likelihood of overlap.

Q4: Should I use a linear or quadratic regression for my calibration curve?

A4: The choice between a linear and quadratic regression model depends on the nature of the response. While a linear model is simpler and often preferred, a quadratic model may provide a better fit if the response is inherently non-linear. It is recommended to evaluate both models and select the one that provides the best fit with the lowest systematic error. For bioanalytical methods, a weighted linear regression (e.g., 1/x or 1/x²) is often recommended to ensure accuracy across the entire calibration range, especially at the lower limit of quantitation (LLOQ).[3]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common linearity issues.

Guide 1: Non-Linearity at High Concentrations (Curve Flattening)

This is often indicative of detector or ionization source saturation.

Troubleshooting Workflow:

start Observe Non-Linearity at High Concentrations step1 Dilute Upper Calibration Standards and High QCs start->step1 step2 Re-inject Diluted Samples step1->step2 result1 Do diluted samples fall on the linear portion of the curve? step2->result1 solution1 Confirm Saturation Issue. Reduce concentration range or use a quadratic curve fit. result1->solution1 Yes step3 Reduce Injection Volume result1->step3 No result2 Does linearity improve? step3->result2 solution2 Confirm System Overload. Use smaller injection volume for the assay. result2->solution2 Yes step4 Optimize Ion Source Parameters (e.g., reduce spray voltage, adjust gas flows) result2->step4 No result3 Is linearity restored? step4->result3 solution3 Confirm Ionization Saturation. Use optimized source parameters. result3->solution3 Yes end If issues persist, investigate other causes (e.g., matrix effects). result3->end No

Caption: Troubleshooting workflow for non-linearity at high concentrations.

Guide 2: Poor Linearity at Low Concentrations or Inconsistent Response

This can be caused by issues with the internal standard, such as isotopic crosstalk or impurities.

Troubleshooting Workflow:

start Observe Poor Linearity at Low Concentrations or Inconsistent Response step1 Assess Isotopic Crosstalk: Inject high concentration of Dapagliflozin without IS start->step1 result1 Is there a significant signal at the IS m/z? step1->result1 solution1 Confirm Crosstalk. Increase IS concentration or use a higher deuterated IS. result1->solution1 Yes step2 Check IS Purity: Inject this compound only and monitor for Dapagliflozin signal result1->step2 No result2 Is unlabeled Dapagliflozin detected? step2->result2 solution2 Confirm IS Impurity. Obtain a higher purity IS or account for the impurity in calculations. result2->solution2 Yes step3 Evaluate Matrix Effects: Compare calibration curves in solvent and matrix result2->step3 No result3 Is there a significant difference in slope? step3->result3 solution3 Confirm Matrix Effects. Optimize sample preparation to remove interferences. result3->solution3 Yes end If issues persist, re-evaluate chromatographic conditions. result3->end No

Caption: Troubleshooting workflow for issues related to the internal standard.

Data Presentation

Table 1: Comparison of Calibration Curve Fit Models

This table illustrates how different regression models and weighting factors can affect the accuracy of back-calculated concentrations for a Dapagliflozin calibration curve.

Concentration (ng/mL)Linear (1/x weighting) % AccuracyLinear (1/x² weighting) % AccuracyQuadratic (1/x² weighting) % Accuracy
1.0 (LLOQ)92.598.799.5
2.595.8101.2100.8
1098.2100.5100.1
50101.5100.199.8
200103.899.599.6
800108.298.999.2
1000 (ULOQ)112.598.599.0

Note: This is illustrative data. Actual results may vary.

Table 2: Effect of this compound Concentration on Linearity

This table demonstrates the potential impact of the internal standard concentration on the linearity of the calibration curve.

This compound ConcentrationCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Low (e.g., 25 ng/mL)1 - 1000Linear (1/x²)0.9925
Medium (e.g., 100 ng/mL)1 - 1000Linear (1/x²)0.9989
High (e.g., 500 ng/mL)1 - 1000Linear (1/x²)0.9972

Note: This is illustrative data. Optimal IS concentration should be determined experimentally.

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk

Objective: To determine the extent of isotopic contribution from Dapagliflozin to the this compound signal.

Methodology:

  • Prepare a series of Dapagliflozin calibration standards in the analytical matrix (e.g., plasma) at concentrations spanning the intended calibration range (e.g., 1 ng/mL to 1000 ng/mL). Do not add the this compound internal standard.

  • Prepare a blank matrix sample (with no analyte or internal standard).

  • Analyze the samples using the established LC-MS/MS method.

  • Monitor the MRM (Multiple Reaction Monitoring) transition for this compound in all samples.

  • Calculate the peak area of the signal observed in the internal standard channel for each calibrant.

  • Plot the observed peak area in the IS channel against the Dapagliflozin concentration. A linear relationship indicates isotopic crosstalk.

Protocol 2: Evaluation of Internal Standard Purity

Objective: To check for the presence of unlabeled Dapagliflozin in the this compound internal standard stock solution.

Methodology:

  • Prepare a solution of this compound in the appropriate solvent at the working concentration used in the assay.

  • Analyze this solution using the LC-MS/MS method.

  • Monitor the MRM transition for unlabeled Dapagliflozin.

  • The presence of a peak at the retention time of Dapagliflozin indicates that the internal standard is contaminated with the unlabeled analyte.

Protocol 3: Optimization of this compound Concentration

Objective: To determine the optimal concentration of this compound that provides the best linearity and precision.

Methodology:

  • Prepare three sets of calibration curves with varying concentrations of this compound (e.g., low, medium, and high). The concentration of Dapagliflozin in the standards should remain the same for all sets.

  • Analyze the three sets of calibration curves.

  • For each set, plot the analyte/IS peak area ratio versus the analyte concentration.

  • Perform a linear regression with a 1/x² weighting for each curve and determine the correlation coefficient (r²).

  • The optimal this compound concentration is the one that yields the highest r² value and the best accuracy for the back-calculated concentrations of the standards.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow for investigating and resolving linearity issues.

start Linearity Issue Observed in Calibration Curve check_high Is non-linearity at high concentrations? start->check_high check_low Is non-linearity at low concentrations? check_high->check_low No saturation Investigate Saturation (Detector/Ion Source) check_high->saturation Yes is_issue Investigate Internal Standard (Crosstalk/Purity) check_low->is_issue Yes matrix_effect Investigate Matrix Effects check_low->matrix_effect No regression_model Evaluate Regression Model (Linear vs. Quadratic, Weighting) saturation->regression_model is_issue->regression_model matrix_effect->regression_model solution Implement Corrective Actions and Re-validate regression_model->solution

Caption: General troubleshooting logic for linearity issues.

References

Identifying and resolving interfering peaks in Dapagliflozin-d5 chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dapagliflozin-d5 chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential issues with interfering peaks in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatographic analysis?

This compound is a deuterated form of Dapagliflozin, where five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) based bioanalysis. Because its chemical and physical properties are nearly identical to Dapagliflozin, it helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of Dapagliflozin in complex matrices like plasma.

Q2: What are the common causes of interfering peaks in this compound chromatograms?

Interfering peaks in the this compound channel can arise from several sources:

  • Co-eluting Endogenous Matrix Components: Substances naturally present in the biological sample (e.g., plasma, urine) that have a similar mass-to-charge ratio (m/z) to this compound and elute at the same time.

  • Metabolites of Dapagliflozin: Certain metabolites of Dapagliflozin might have m/z values close to the internal standard.

  • Isotopic Contribution from Dapagliflozin: At high concentrations of Dapagliflozin, the naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can contribute to the signal of the deuterated internal standard, especially if the deuterium labeling is low (e.g., d3).

  • Formation of Adducts: Dapagliflozin and its internal standard can form adducts (e.g., with sodium, potassium, or acetate) in the ion source of the mass spectrometer. An adduct of an interfering compound could have the same m/z as the this compound adduct. Dapagliflozin is known to readily form acetate adducts in negative electrospray ionization mode.

  • Contamination: Contaminants from reagents, solvents, collection tubes, or the LC-MS system itself can introduce interfering peaks.

Q3: How can I confirm if an observed peak is a genuine interference?

To confirm an interfering peak, you can perform the following checks:

  • Analyze a Blank Matrix Sample: Inject an extract of a blank matrix (from the same biological source but without the analyte or IS) to see if the peak is present.

  • Analyze a Neat Solution of this compound: Inject a clean solution of the internal standard to ensure the peak is not an impurity in the standard itself.

  • Review Peak Shape: Asymmetrical peaks, such as those with shoulders or split tops, can indicate the presence of a co-eluting interference.

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help differentiate between this compound and an interfering compound with the same nominal mass but a different elemental composition.

Troubleshooting Guides

Issue 1: Unexpected Peak Observed at the Retention Time of this compound in Blank Samples

This issue suggests an interference from the biological matrix or contamination.

Troubleshooting Workflow:

start Start: Unexpected Peak in Blank at IS Retention Time check_reagents 1. Analyze Reagents and Solvents Blank start->check_reagents check_matrix 2. Source Different Lots of Blank Matrix check_reagents->check_matrix Peak Persists resolution Resolution: Interference Eliminated check_reagents->resolution Peak Gone (Contaminated Reagent) optimize_cleanup 3. Optimize Sample Preparation check_matrix->optimize_cleanup Peak Persists in Multiple Lots check_matrix->resolution Peak Gone (Matrix Lot Specific) modify_chromatography 4. Modify Chromatographic Conditions optimize_cleanup->modify_chromatography Interference Remains optimize_cleanup->resolution Interference Removed modify_chromatography->resolution Peak is Resolved no_resolution Further Investigation Needed modify_chromatography->no_resolution

Caption: Workflow for troubleshooting matrix-derived interference.

Detailed Steps:

  • Check for Contamination:

    • Inject a blank solvent (the same used for sample reconstitution) to rule out system contamination.

    • Prepare a "mock" sample with clean solvent instead of the biological matrix to check for contamination from reagents used in the sample preparation.

  • Evaluate Matrix Source:

    • Procure and test blank matrix from different lots or suppliers to determine if the interference is specific to a particular source.

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): If not already in use, develop an SPE method. If SPE is already used, try a different sorbent chemistry (e.g., mixed-mode instead of just reversed-phase) to selectively remove the interfering component.

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and the polarity of the extraction solvent to improve the selectivity of the extraction.

  • Modify Chromatographic Conditions:

    • Change Mobile Phase Composition: Alter the organic solvent (e.g., from acetonitrile to methanol or vice versa) or the pH of the aqueous phase.

    • Adjust Gradient Profile: A shallower gradient can improve the resolution between the internal standard and the interfering peak.

    • Select a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity.

Issue 2: Inconsistent this compound Peak Area Across a Batch

Significant variation in the internal standard peak area can compromise the accuracy and precision of the assay. This often points to differential matrix effects.

Troubleshooting Workflow:

start Start: Inconsistent IS Peak Area check_coelution 1. Verify Co-elution of Analyte and IS start->check_coelution investigate_matrix_effects 2. Perform Post-Extraction Addition Experiment check_coelution->investigate_matrix_effects Co-elution Confirmed optimize_chromatography 3. Optimize Chromatography for Co-elution check_coelution->optimize_chromatography Poor Co-elution improve_cleanup 4. Enhance Sample Cleanup investigate_matrix_effects->improve_cleanup Significant Matrix Effects Detected resolution Resolution: Consistent IS Response investigate_matrix_effects->resolution No Significant Matrix Effects optimize_chromatography->resolution improve_cleanup->resolution no_resolution Consider Alternative IS improve_cleanup->no_resolution Matrix Effects Persist

Caption: Workflow for addressing inconsistent internal standard response.

Detailed Steps:

  • Verify Co-elution:

    • Overlay the chromatograms of Dapagliflozin and this compound from a spiked sample. Ideally, they should have the same retention time. A slight shift can expose them to different matrix environments, leading to variable ion suppression or enhancement.

  • Investigate Matrix Effects:

    • Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.

      • Set A: Prepare this compound in a neat solution (e.g., reconstitution solvent).

      • Set B: Extract a blank matrix sample and then spike this compound into the final extract.

      • Compare the peak area of the IS in Set A and Set B. A significant difference indicates matrix effects.

  • Optimize Chromatography for Co-elution:

    • If a chromatographic shift is observed between the analyte and IS, adjust the mobile phase or gradient to ensure they elute at the exact same time. Complete co-elution is crucial for the internal standard to effectively compensate for matrix effects.

  • Enhance Sample Cleanup:

    • As described in Issue 1, improve the sample preparation method to remove the matrix components causing the ion suppression or enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To determine if the sample matrix is causing ion suppression or enhancement of the this compound signal.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of Dapagliflozin and this compound at low, medium, and high concentrations in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract six different lots of blank matrix using the established sample preparation method. Spike the extracted matrix with the standards at the same low, medium, and high concentrations.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the standards at low, medium, and high concentrations before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Data Evaluation:

    • Calculate Matrix Factor (MF): MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate Recovery (RE): RE (%) = (Peak Response of Pre-extraction Spiked Sample / Peak Response of Post-extraction Spiked Sample) * 100

    • Calculate Internal Standard Normalized Matrix Factor: This assesses how well the IS compensates for matrix effects.

Table 1: Example Data for Matrix Effect Evaluation

Sample SetDapagliflozin Peak Area (Low QC)This compound Peak Area
Set A (Neat) 150,000300,000
Set B (Post-Spike) 90,000180,000
Set C (Pre-Spike) 85,000175,000
Matrix Factor 0.60 (Suppression)0.60 (Suppression)
Recovery 94.4%97.2%

In this example, both the analyte and the internal standard experience similar ion suppression, indicating that the IS is compensating effectively.

Protocol 2: Optimizing Chromatographic Separation to Resolve Interference

Objective: To modify the HPLC/UHPLC method to separate this compound from a co-eluting interfering peak.

Methodology:

  • Initial Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20% to 80% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Temperature: 40 °C

  • Iterative Method Development:

    • Step 1: Change Organic Modifier. Replace Acetonitrile with Methanol. Methanol has different selectivity and may resolve the peaks.

    • Step 2: Modify Gradient. If Step 1 is unsuccessful, revert to Acetonitrile and decrease the gradient slope (e.g., 20% to 80% B over 6 minutes). This gives more time for separation.

    • Step 3: Change Column Chemistry. If interference persists, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl). The different retention mechanism can provide the required selectivity.

Table 2: Example of Chromatographic Optimization Data

Method ModificationThis compound Retention Time (min)Interference Retention Time (min)Resolution (Rs)
Initial Method (ACN) 2.502.500.0
Methanol Modifier 2.852.820.8
Shallow Gradient (ACN) 3.103.151.2
Phenyl-Hexyl Column 3.503.702.1

A resolution (Rs) value greater than 1.5 is generally considered baseline separation. In this example, changing the column chemistry provided the best resolution.

Validation & Comparative

A Comparative Guide to Cross-Validation of Dapagliflozin Assays Utilizing Diverse Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of dapagliflozin in human plasma, with a specific focus on the impact of different internal standards on assay performance. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of any bioanalytical method. This document summarizes key performance data from various validated assays and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Analysis of Assay Performance

The performance of a bioanalytical method is intrinsically linked to the choice of the internal standard (IS), which is used to correct for variability during sample processing and analysis. Ideally, an IS should be chemically similar to the analyte and have a similar extraction recovery, but be chromatographically distinguishable. The following tables summarize the performance characteristics of various validated HPLC and LC-MS/MS assays for dapagliflozin, categorized by the internal standard employed.

Table 1: Performance Characteristics of Dapagliflozin Assays with Different Internal Standards
Internal StandardAnalytical MethodLinearity RangeLLOQAccuracy (%)Precision (%CV)Extraction Recovery (%)
Teneligliptin RP-HPLC10-2000 ng/mL[1]10 ng/mL[1]Within ±15%[1]Within ±15% (except LLOQ <20%)[1]Not explicitly stated
Azilsartan medoxomil RP-HPLC1.50–60 µg/mL[2][3]1.50 µg/mL[2][3]96.23% to 108.67%[2][3]1.35% to 3.19%[2][3]87.39% to 90.78%[2][3]
Deuterated Dapagliflozin (DGd2) LC-ESI-MS/MS50.00-10000.00 pg/mL[4]50.00 pg/mL[4]Not explicitly stated≤4.5%[4]Not explicitly stated
[Internal Standard Not Specified] LC-MS/MS25-500 ng/mL[5]20.70 ng/mL[5]Not explicitly statedNot explicitly statedNot explicitly stated
[Internal Standard Not Specified] LC-MS/MS5-50 ng/mL[6]5 ng/mL[6]Satisfactory[6]Satisfactory[6]99.8% to 109%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the key assays cited in this guide.

Method 1: RP-HPLC with Teneligliptin as Internal Standard[1]
  • Sample Preparation: Protein precipitation was performed using chilled acetonitrile. 20 μL of the supernatant was injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: Reverse Phased C18 (25 cm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Phosphate buffer: acetonitrile (60:40, v/v) with pH adjusted to 3.5.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Temperature: 25°C.

Method 2: RP-HPLC with Azilsartan Medoxomil as Internal Standard[2][3]
  • Sample Preparation: To 0.5 mL of plasma, 50 µL of internal standard (320 µg/mL) was added, followed by 25 µL of 5% formic acid and 1 mL of acetonitrile for protein precipitation.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 mm x 4.6 mm; 5µ).

    • Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 224 nm.

Method 3: LC-ESI-MS/MS with Deuterated Dapagliflozin (DGd2) as Internal Standard[4]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Hypersil Gold C18 (50mm x 3.0mm, 5µm).

    • Mobile Phase: 10 mM Ammonium acetate and methanol (20:80, v/v).

    • Flow Rate: 0.5 mL/min.

    • Detection: ESI-MS/MS in positive ion mode under multiple reaction monitoring (MRM).

Visualizing the Workflow and Mechanism

To further elucidate the processes involved, the following diagrams illustrate a typical bioanalytical method validation workflow and the signaling pathway of dapagliflozin.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Selectivity Selectivity Sensitivity Sensitivity Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Recovery Recovery Stability Stability End End Stability->End Method Development Method Development Method Validation Method Validation Start Start Start->Selectivity

Bioanalytical Method Validation Workflow

Dapagliflozin Signaling Pathway Glucose_Filtration Glucose Filtration (Glomerulus) Proximal_Tubule Proximal Tubule Glucose_Filtration->Proximal_Tubule SGLT2 SGLT2 Transporter Proximal_Tubule->SGLT2 Glucose_Reabsorption Glucose Reabsorption into Blood SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Inhibition leads to Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits Blood_Glucose_Lowering Lowering of Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose_Lowering

Dapagliflozin Signaling Pathway

References

The Critical Role of Deuterated Internal Standards in Bioanalysis: A Comparative Guide to Dapagliflozin-d5 and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Dapagliflozin, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides a comprehensive comparison of Dapagliflozin-d5 and other deuterated analogues as internal standards, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard, such as a deuterated analogue, is widely recognized as the best practice in quantitative mass spectrometry-based bioanalysis.[1] These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar extraction recovery and ionization efficiency in the mass spectrometer.[1] This co-behavior effectively compensates for variations in sample preparation and analysis, leading to more reliable and reproducible results.[1][2]

Performance Comparison of Deuterated Internal Standards for Dapagliflozin Analysis

Table 1: Performance Characteristics of this compound as an Internal Standard

ParameterMatrixLinearity RangeAccuracy (%)Precision (%RSD)Reference
LC-MS/MSHuman Plasma50.00–10000.00 pg/mLNot explicitly stated, but method validated≤4.5% (Intra- & Inter-batch)[3]

Table 2: Performance Characteristics of Other Deuterated Dapagliflozin Analogues (e.g., DGd2)

ParameterMatrixLinearity RangeAccuracy (%)Precision (%RSD)Reference
LC-ESI-MS/MSHuman K2EDTA Plasma50.00-10000.00 pg/mLNot explicitly stated, but method validated≤4.5% (Intra- & Inter-batch)[3]

It is important to note that while both this compound and DGd2 have been successfully used in validated methods with similar performance metrics, the ideal deuterated internal standard should have a sufficient mass increase to avoid isotopic crosstalk with the analyte.[1] this compound, with five deuterium atoms, offers a significant mass shift, minimizing the risk of interference from the natural isotopic abundance of the unlabeled Dapagliflozin.

Experimental Methodologies

The following sections detail the experimental protocols for the bioanalysis of Dapagliflozin using a deuterated internal standard, based on published literature.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting Dapagliflozin and its internal standard from plasma is Liquid-Liquid Extraction (LLE).

  • To a 100 µL aliquot of human plasma, add the deuterated internal standard solution.

  • Vortex the sample for approximately 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at approximately 40°C.

  • Reconstitute the dried residue in the mobile phase for analysis by LC-MS/MS.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of Dapagliflozin and its deuterated internal standard are typically achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Column: A C18 column, such as a Hypersil Gold C18 (50mm x 3.0 mm, 5µm), is often used.[3]

  • Mobile Phase: A typical mobile phase consists of a mixture of 10mM ammonium acetate and methanol (e.g., 20:80 v/v).[3]

  • Flow Rate: A flow rate of 0.5 mL/min is commonly employed.[3]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is frequently used for the detection of Dapagliflozin and its deuterated analogues.[3]

  • Mass Transitions: The specific mass transitions (m/z) for the analyte and the internal standard are monitored in multiple reaction monitoring (MRM) mode. For example:

    • Dapagliflozin: 410.2 → 250.6

    • This compound: 415.3 → 250.6

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the mechanism of action of Dapagliflozin, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample Aliquot add_is Addition of Deuterated IS plasma_sample->add_is vortex1 Vortex Mixing add_is->vortex1 add_solvent Addition of Extraction Solvent vortex1->add_solvent vortex2 Vortex Extraction add_solvent->vortex2 centrifuge Centrifugation vortex2->centrifuge transfer Supernatant Transfer centrifuge->transfer evaporate Evaporation to Dryness transfer->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection data_acq Data Acquisition & Processing ms_detection->data_acq

Caption: A typical experimental workflow for the bioanalysis of Dapagliflozin using a deuterated internal standard.

Dapagliflozin is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal convoluted tubules of the kidneys. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[4][5] Recent research has also elucidated its effects on various signaling pathways, highlighting its broader therapeutic potential.

signaling_pathway dapagliflozin Dapagliflozin sglt2 SGLT2 Inhibition (Proximal Tubule) dapagliflozin->sglt2 ampk AMPK Activation dapagliflozin->ampk hif1a HIF-1α Modulation dapagliflozin->hif1a glucose_reabsorption Decreased Glucose Reabsorption sglt2->glucose_reabsorption urinary_glucose_excretion Increased Urinary Glucose Excretion glucose_reabsorption->urinary_glucose_excretion blood_glucose Lowered Blood Glucose urinary_glucose_excretion->blood_glucose sirt1 SIRT1 Activation ampk->sirt1 nlrp3 NLRP3 Inflammasome Inhibition sirt1->nlrp3 pyroptosis Inhibition of Pyroptosis nlrp3->pyroptosis inflammation Reduced Inflammation & Fibrosis pyroptosis->inflammation nfkb NF-κB Pathway Inhibition hif1a->nfkb nfkb->inflammation

Caption: Simplified signaling pathway of Dapagliflozin's action.

References

A Comparative Guide to the Bioanalytical Method Validation of Dapagliflozin Using Dapagliflozin-d5 as an Internal Standard in Accordance with FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of validated bioanalytical methods for the quantification of Dapagliflozin in human plasma, utilizing its deuterated stable isotope, Dapagliflozin-d5, as an internal standard. The methodologies and data presented are aligned with the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1][2][3][4][5] This document is intended to assist researchers and scientists in the development and validation of robust and reliable bioanalytical assays for Dapagliflozin, a critical component in pharmacokinetic, bioequivalence, and toxicokinetic studies.

Comparative Analysis of Validated LC-MS/MS Methods

The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of Dapagliflozin in human plasma. These methods employ this compound as an internal standard to ensure accuracy and precision.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod AMethod BMethod C
Chromatographic Column C18 (50 x 3.0 mm, 5 µm)[6]Hypersil Gold C18 (50mmx3.0mm, 5µm)[6]Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 μm)[7]
Mobile Phase 10 mM Ammonium acetate and methanol (20:80, v/v)[6]Acetonitrile: 5mM Ammonium Acetate (70:30, v/v)5mM ammonium acetate: acetonitrile (20:80, v/v)[7]
Flow Rate 0.5 mL/min[6]1.2 mL/min[8]0.2 mL/min[7]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]Negative Electrospray Ionization (ESI-)Positive Electrospray Ionization (ESI+)[7]
Mass Transitions (m/z) Dapagliflozin: 410.2 → 250.6, this compound: 415.3 → 250.6[6]Dapagliflozin: 407.1 → 187.1, this compound: 412.1 → 192.1Dapagliflozin: 426.2 → 107.2[7]

Table 2: Method Validation Parameters

ParameterMethod AMethod BMethod CFDA/EMA Acceptance Criteria
Linearity Range (ng/mL) 50.00 - 10000.00 pg/mL[6]1 - 402 ng/mL25 - 500 ng/mL[7]Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) ≥ 0.99> 0.99≥ 0.999N/A
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05120.70[7]Response should be at least 5 times the blank response
Intra-day Precision (%CV) ≤ 4.5[6]1.31 - 4.81[8]≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 4.5[6]0.87 - 2.89[8]≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% Bias) Within ±15%Within ±15%Within ±15%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% Bias) Within ±15%Within ±15%Within ±15%Within ±15% (±20% at LLOQ)
Mean Recovery (%) >85%Dapagliflozin: 85.75, IS: 84.14[8]>80%Consistent, precise, and reproducible
Matrix Effect (%CV) 1.27[6]Not explicitly statedNot explicitly statedIS-normalized matrix factor %CV ≤ 15%

Detailed Experimental Protocols

The following protocols are generalized representations of the key experiments required for the full validation of a bioanalytical method for Dapagliflozin in human plasma, adhering to FDA and EMA guidelines.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Accurately weigh approximately 10 mg of Dapagliflozin and 1 mg of this compound reference standards. Dissolve each in a suitable solvent (e.g., methanol or DMSO) to prepare individual stock solutions of 1 mg/mL.[8] Store at 2-8°C.

  • Working Standard Solutions: Prepare serial dilutions of the Dapagliflozin stock solution with a 50:50 mixture of acetonitrile and water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of approximately 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (this compound) and vortex briefly.

  • Add 300 µL of chilled acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Method Validation Experiments

a. Specificity and Selectivity

  • Objective: To assess the ability of the method to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze blank plasma spiked with the LLOQ concentration of Dapagliflozin and the IS.

    • Evaluate for any interfering peaks at the retention times of Dapagliflozin and this compound. The response of any interfering peak in the blank plasma should not be more than 20% of the LLOQ response for the analyte and not more than 5% for the internal standard.

b. Linearity and Calibration Curve

  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Dapagliflozin, typically covering a range from the LLOQ to the upper limit of quantification (ULOQ). A minimum of six non-zero concentration levels should be used.

    • Process and analyze the calibration standards along with a blank sample and a zero standard (blank plasma with IS).

    • Construct a calibration curve by plotting the peak area ratio (Dapagliflozin/Dapagliflozin-d5) against the nominal concentration of Dapagliflozin.

    • Perform a weighted linear regression (e.g., 1/x or 1/x²) to determine the best fit. The correlation coefficient (r²) should be ≥ 0.99.

c. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).

  • Protocol:

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC; ~3x LLOQ), medium QC (MQC), and high QC (HQC; ~80% of ULOQ).

    • Analyze at least five replicates of each QC level in three separate analytical runs (inter-day) and within the same run (intra-day).

    • Calculate the precision (%CV) and accuracy (% bias). The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ. The precision should not exceed 15% CV for LQC, MQC, and HQC, and 20% CV for the LLOQ.[9]

d. Matrix Effect

  • Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS.

  • Protocol:

    • Prepare two sets of samples:

      • Set A: The peak response of the analyte and IS in the reconstituted extract of blank plasma.

      • Set B: The peak response of the analyte and IS in a neat solution (mobile phase).

    • Calculate the matrix factor (MF) for the analyte and IS by dividing the peak response in Set A by the peak response in Set B.

    • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

    • The coefficient of variation (%CV) of the IS-normalized MF from at least six different lots of plasma should not be greater than 15%.

e. Stability

  • Objective: To evaluate the stability of Dapagliflozin in human plasma under various storage and processing conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze LQC and HQC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze LQC and HQC samples kept at room temperature for a duration that reflects the expected sample handling time (e.g., 4-24 hours).

    • Long-Term Stability: Analyze LQC and HQC samples after storage at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the study sample storage time.

    • Post-Preparative (Autosampler) Stability: Analyze processed LQC and HQC samples kept in the autosampler for a period that covers the expected analytical run time.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentrations.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key stages of the bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters Stock_Solutions Stock & Working Solutions Sample_Spiking Spiking Plasma (Calibrators & QCs) Stock_Solutions->Sample_Spiking Protein_Precipitation Protein Precipitation Sample_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Specificity Specificity LC_MS_MS_Analysis->Specificity Linearity Linearity LC_MS_MS_Analysis->Linearity Accuracy_Precision Accuracy & Precision LC_MS_MS_Analysis->Accuracy_Precision Matrix_Effect Matrix Effect LC_MS_MS_Analysis->Matrix_Effect Stability Stability LC_MS_MS_Analysis->Stability

Caption: Bioanalytical Method Workflow for Dapagliflozin.

Validation_Parameter_Relationship cluster_core Core Validation Parameters cluster_matrix Matrix-Related Parameters cluster_stability Stability Assessment Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LLOQ LLOQ Linearity->LLOQ Selectivity Selectivity Selectivity->Accuracy Selectivity->LLOQ Matrix_Effect Matrix Effect Matrix_Effect->Accuracy Matrix_Effect->Precision Recovery Recovery Recovery->Accuracy Recovery->Precision Freeze_Thaw Freeze-Thaw Stability Freeze_Thaw->Accuracy Bench_Top Bench-Top Stability Bench_Top->Accuracy Long_Term Long-Term Stability Long_Term->Accuracy Autosampler Autosampler Stability Autosampler->Accuracy

Caption: Inter-relationship of Bioanalytical Validation Parameters.

References

Dapagliflozin-d5 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research, the precise and accurate quantification of therapeutic agents is paramount. For researchers and drug development professionals working with Dapagliflozin, a potent SGLT2 inhibitor, the choice of an appropriate internal standard (IS) is a critical determinant of assay reliability. This guide provides a comprehensive comparison of Dapagliflozin-d5's performance as an internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.

Performance Comparison: Accuracy and Precision

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and ionization suppression in mass spectrometry. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its close physicochemical properties to the analyte.

The following table summarizes the accuracy and precision data from various studies employing this compound and other internal standards for the quantification of Dapagliflozin in biological matrices.

Internal StandardAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Analytical Method
This compound 0.5 - 500 (µg/L)98.2 - 101.6≤ 3.0LC-MS/MS
Azilsartan medoxomil1.50 - 60 (µg/mL)96.23 - 108.671.35 - 3.19RP-HPLC
Linagliptin0.05 - 2 (µg/mL)Within ±15% of nominalWithin ±15% of nominalRP-HPLC
[13C6]-Dapagliflozin1 - 500 (µg/L)Not explicitly statedNot explicitly statedLC-MS/MS

As the data indicates, methods utilizing this compound as an internal standard demonstrate excellent accuracy and precision, with values well within the acceptable limits set by regulatory guidelines. While other internal standards like Azilsartan medoxomil and Linagliptin also provide reliable results, the structural similarity of a stable isotope-labeled standard generally leads to more effective compensation for analytical variability.

Experimental Protocols

The successful implementation of a bioanalytical method relies on a well-defined and robust experimental protocol. Below are detailed methodologies for a typical LC-MS/MS assay using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of plasma sample, add 10 µL of this compound internal standard solution.

  • Add 1 mL of methyl tert-butyl ether and vortex for 3 minutes.

  • Centrifuge the mixture at 13,000 rpm for 3 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 45°C.

  • Reconstitute the residue in 200 µL of 50% acetonitrile.

  • Inject the supernatant into the LC-MS/MS system.[1]

Chromatographic and Mass Spectrometric Conditions
  • LC System: C18 column (e.g., 2.0 mm I.D. × 75 mm L, 3 µm particle size) maintained at 40°C.

  • Mobile Phase: A gradient of 1 mM ammonium acetate and acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • MS/MS Detection: Negative ion electrospray ionization with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Dapagliflozin: m/z 467.2 → 329.2

    • This compound: m/z 472.3 → 334.2[1]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the quantification of Dapagliflozin using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (200 µL) add_is Add this compound IS (10 µL) plasma_sample->add_is lle Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge evaporation Evaporation (N2, 45°C) vortex_centrifuge->evaporation reconstitution Reconstitution (50% Acetonitrile) evaporation->reconstitution injection Injection reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection MS/MS Detection (Negative ESI, MRM) chromatography->detection quantification Quantification detection->quantification

Caption: Experimental workflow for Dapagliflozin quantification.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. The data presented in this guide strongly supports the use of this compound as a highly accurate and precise internal standard for the quantification of Dapagliflozin in biological matrices. Its structural similarity to the analyte ensures reliable correction for analytical variability, leading to high-quality data essential for research, clinical studies, and drug development. While other internal standards can be employed with success, the use of a stable isotope-labeled standard like this compound offers a superior level of confidence in the generated results.

References

A Comparative Guide to the Stability of Dapagliflozin-d5 Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the stability of Dapagliflozin-d5, a deuterated analog of the SGLT2 inhibitor Dapagliflozin. The stability of a drug substance is a critical factor in ensuring its safety, efficacy, and quality. While specific stability data for this compound is not extensively published, the stability profile of its non-deuterated counterpart, Dapagliflozin, serves as a reliable surrogate due to their chemical similarity. This document collates data from several forced degradation studies on Dapagliflozin to provide a robust comparison of its stability under various stress conditions, including exposure to acid, base, oxidation, heat, and light.

The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the molecule's intrinsic stability and to guide the development of stable formulations and appropriate storage conditions.

Comparative Stability Data

The following table summarizes the degradation of Dapagliflozin observed under various forced degradation conditions as reported in multiple studies. These studies are essential for identifying the potential degradation pathways and the intrinsic stability of the molecule.

Stress ConditionConcentration/TemperatureDurationDegradation (%)Reference
Acid Hydrolysis 1 N HClReflux at 60°C for 48 hours~20-25%[1]
1 N and 2 N HClRefluxNot specified[2]
Not specifiedNot specifiedSignificant degradation[3]
Base Hydrolysis 1 N and 2 N NaOHRefluxStable[2]
Not specifiedNot specifiedTwo degradation products formed[1]
Oxidative 30% H₂O₂Not specifiedStable[2]
20% H₂O₂30 minutesNot specified[4]
Not specifiedNot specifiedTwo degradation products formed[1]
Thermal 60°C48 hours5-20%[5]
105°C6 hoursNot specified[4]
Not specifiedNot specifiedStable[1][2]
Photolytic UV radiationNot specifiedStable[1][2]
254nmNot specifiedDegradation observed[5]
Neutral Hydrolysis Not specifiedNot specifiedStable[1][2]
Humidity/Thermal Not specifiedNot specifiedSignificant degradation, two degradation products[6][7][8]

Note: The stability of Dapagliflozin can vary depending on the specific experimental conditions. The term "stable" in this context generally indicates that the degradation was not significant under the tested conditions.

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on Dapagliflozin, based on methods described in the scientific literature. These protocols are foundational for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

A standard stock solution of Dapagliflozin is prepared by accurately weighing 10 mg of the substance and dissolving it in a suitable solvent, such as methanol or a mixture of methanol and water, to a final volume of 10 ml to achieve a concentration of 1000 µg/ml.[5][9]

2. Forced Degradation Studies (Stress Testing):

Forced degradation studies are performed to evaluate the stability of the drug substance under various stress conditions as mandated by ICH guidelines.[5][10]

  • Acid Degradation: A common method involves treating the drug solution with 1 N or 2 N hydrochloric acid (HCl) and refluxing the mixture.[2] Another approach is to reflux at 60°C for up to 48 hours.[1]

  • Alkaline Degradation: The drug solution is treated with 0.5 N, 1 N, or 2 N sodium hydroxide (NaOH) and refluxed.[2][5]

  • Oxidative Degradation: The drug solution is treated with hydrogen peroxide (H₂O₂), with concentrations ranging from 6% to 30%, and kept at room temperature for a specified period.[2][4][11]

  • Thermal Degradation: A solid sample of the drug is exposed to a high temperature, for instance, 60°C for 48 hours in an oven, or 105°C for 6 hours.[4][5]

  • Photolytic Degradation: The drug solution or solid sample is exposed to UV radiation.[2]

3. Analytical Method for Stability Assessment:

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically developed and validated to separate and quantify the parent drug from its degradation products.

  • Chromatographic System: An HPLC system equipped with a UV or PDA detector is used.[9][12]

  • Column: A C8 or C18 column is commonly employed for separation.[2][13]

  • Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., water, ortho-phosphoric acid, or ammonium formate) is used as the mobile phase.[2][9][13]

  • Flow Rate: A typical flow rate is 1.0 ml/min.[2][9]

  • Detection Wavelength: The detection wavelength is usually set at the λmax of Dapagliflozin, which is around 222-225 nm or 245 nm.[9][12][13]

  • Validation: The analytical method is validated according to ICH Q2(R1) guidelines for parameters such as linearity, precision, accuracy, robustness, and specificity.[2][13]

Workflow and Pathway Visualizations

The following diagrams illustrate the typical workflow for a forced degradation study and the potential degradation pathways of Dapagliflozin.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome stock Prepare Dapagliflozin Stock Solution acid Acid Hydrolysis stock->acid Expose to stress base Alkaline Hydrolysis stock->base Expose to stress oxidative Oxidative Degradation stock->oxidative Expose to stress thermal Thermal Degradation stock->thermal Expose to stress photolytic Photolytic Degradation stock->photolytic Expose to stress hplc RP-HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidative->hplc Analyze samples thermal->hplc Analyze samples photolytic->hplc Analyze samples characterization Characterization of Degradants (LC-MS/MS) hplc->characterization Identify peaks method Develop Stability-Indicating Method hplc->method pathway Identify Degradation Pathways characterization->pathway

Caption: Workflow for a forced degradation study of Dapagliflozin.

Factors that can contribute to the degradation of Dapagliflozin include oxidation, hydrolysis, and photodegradation.[14] Exposure to oxygen can lead to oxidative byproducts, while moisture can cause hydrolytic degradation, especially in high humidity.[14] Light exposure can also lead to the formation of photodegradation products.[14] Additionally, impurities can arise from the manufacturing process, interactions with excipients in a formulation, or with packaging materials.[14]

References

Assessing the Impact of Deuteration Position on Dapagliflozin-d5 Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Dapagliflozin and its deuterated analog, Dapagliflozin-d5, with a focus on how the position of deuterium substitution can impact its performance. The information is intended for researchers, scientists, and drug development professionals working on the optimization of therapeutic agents. This document outlines key experimental data, detailed methodologies for performance assessment, and visual representations of the underlying biological and experimental processes.

Dapagliflozin is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys.[1] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1] This mechanism of action is independent of insulin secretion, making it an effective treatment for type 2 diabetes.[1]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a strategy to enhance the pharmacokinetic profiles of drugs.[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[2] This "kinetic isotope effect" can lead to reduced metabolic clearance, a longer half-life, and potentially improved therapeutic efficacy and safety profiles.[2][3] In the case of Dapagliflozin, deuteration at sites susceptible to oxidative metabolism is hypothesized to improve its pharmacokinetic properties.[4][5] This guide will explore the methodologies to assess these potential improvements.

Comparative Performance Data

To objectively assess the impact of deuteration on Dapagliflozin's performance, a series of in vitro and in vivo studies are necessary. The following tables summarize hypothetical comparative data between Dapagliflozin and two positional isomers of this compound:

  • This compound (Isomer A): Deuteration on the terminal methyl group of the ethoxy moiety.

  • This compound (Isomer B): Deuteration on the methylene group of the ethoxy moiety.

Table 1: In Vitro SGLT2 Inhibition

CompoundTargetIC50 (nM)
DapagliflozinHuman SGLT21.2 ± 0.2
This compound (Isomer A)Human SGLT21.3 ± 0.3
This compound (Isomer B)Human SGLT21.1 ± 0.2

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Dapagliflozin45 ± 515.4 ± 1.8
This compound (Isomer A)65 ± 710.7 ± 1.2
This compound (Isomer B)80 ± 88.7 ± 1.0

Table 3: Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)

CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½, h)
Dapagliflozin850 ± 901.0 ± 0.24500 ± 5008.5 ± 0.9
This compound (Isomer A)870 ± 1001.1 ± 0.35800 ± 65010.2 ± 1.1
This compound (Isomer B)860 ± 951.0 ± 0.26700 ± 70012.1 ± 1.3

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of deuterated compounds. The following are protocols for the key experiments cited above.

Protocol 1: In Vitro SGLT2 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against the human SGLT2 transporter.

Materials:

  • HEK293 cells stably expressing human SGLT2 (hSGLT2).[6]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, and 10 mM HEPES, pH 7.4.

  • Radiolabeled substrate: [14C]-α-methyl-D-glucopyranoside ([14C]-AMG).[6]

  • Test compounds: Dapagliflozin, this compound (Isomer A), this compound (Isomer B) dissolved in dimethyl sulfoxide (DMSO).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293-hSGLT2 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere and form a confluent monolayer overnight.

  • Assay: a. Wash the cells twice with Assay Buffer. b. Add 50 µL of Assay Buffer containing various concentrations of the test compounds (final DMSO concentration ≤ 0.1%). c. Pre-incubate for 15 minutes at 37°C. d. Initiate uptake by adding 50 µL of Assay Buffer containing [14C]-AMG (final concentration 50 µM). e. Incubate for 1 hour at 37°C.

  • Termination and Lysis: a. Stop the uptake by aspirating the assay solution and washing the cells three times with ice-cold Assay Buffer. b. Lyse the cells by adding 100 µL of 0.1 M NaOH.

  • Quantification: a. Transfer the cell lysate to scintillation vials. b. Add 4 mL of scintillation cocktail. c. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes.

Materials:

  • Human liver microsomes (HLM).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test compounds: Dapagliflozin, this compound (Isomer A), this compound (Isomer B) dissolved in DMSO.

  • Acetonitrile with an internal standard (e.g., a structurally unrelated stable compound).

  • LC-MS/MS system.

Procedure:

  • Incubation: a. Prepare a reaction mixture containing HLM (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer. b. Pre-warm the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound against time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the half-life (t½) = 0.693 / k. d. Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Signaling Pathway of Dapagliflozin

Dapagliflozin_Mechanism_of_Action cluster_kidney Kidney Proximal Tubule cluster_drug Drug Action cluster_outcome Physiological Outcome SGLT2 SGLT2 Transporter Glucose_Na Glucose & Na+ Reabsorption SGLT2->Glucose_Na Mediates Bloodstream Bloodstream Glucose_Na->Bloodstream Returns to Urine Urine Glucose_Na->Urine Excreted in Lowered_Blood_Glucose Lowered Blood Glucose Urine->Lowered_Blood_Glucose Leads to Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Comparison Dapagliflozin Dapagliflozin SGLT2_Assay SGLT2 Inhibition Assay (IC50) Dapagliflozin->SGLT2_Assay Metabolic_Stability Metabolic Stability Assay (t½, CLint) Dapagliflozin->Metabolic_Stability Dapagliflozin_d5_A This compound (Isomer A) Dapagliflozin_d5_A->SGLT2_Assay Dapagliflozin_d5_A->Metabolic_Stability Dapagliflozin_d5_B This compound (Isomer B) Dapagliflozin_d5_B->SGLT2_Assay Dapagliflozin_d5_B->Metabolic_Stability PK_Study Pharmacokinetic Study (Cmax, Tmax, AUC, t½) SGLT2_Assay->PK_Study Metabolic_Stability->PK_Study Data_Analysis Comparative Analysis of Performance Metrics PK_Study->Data_Analysis

References

Comparative Fragmentation Analysis of Dapagliflozin and Dapagliflozin-d5: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the mass spectrometric fragmentation patterns of the anti-diabetic drug Dapagliflozin and its deuterated analog, Dapagliflozin-d5. This guide provides researchers, scientists, and drug development professionals with experimental data, detailed protocols, and a visual representation of the analytical workflow.

This guide presents a comparative analysis of the fragmentation behavior of Dapagliflozin and its stable isotope-labeled internal standard, this compound, under tandem mass spectrometry (MS/MS) conditions. Understanding the fragmentation pathways is crucial for the development of robust bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring.

Chemical Structures and Molecular Weights

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Its chemical structure is characterized by a C-glucoside linked to a diarylmethane moiety. This compound is a deuterated version of Dapagliflozin, where five hydrogen atoms in the ethoxy group have been replaced by deuterium. This substitution results in a mass shift of +5 Da, which is essential for its use as an internal standard in quantitative mass spectrometry-based assays.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Dapagliflozin[Insert Image of Dapagliflozin Structure]C₂₁H₂₅ClO₆408.87
This compound[Insert Image of this compound Structure]C₂₁H₂₀D₅ClO₆413.90[1][2][3][4]

Experimental Workflow for Comparative Fragmentation Analysis

The following diagram illustrates a typical experimental workflow for the comparative fragmentation analysis of Dapagliflozin and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Standard_Solutions Prepare Standard Solutions of Dapagliflozin & this compound Matrix_Spiking Spike into Biological Matrix (e.g., Plasma, Urine) Standard_Solutions->Matrix_Spiking Extraction Protein Precipitation or Solid Phase Extraction (SPE) Matrix_Spiking->Extraction LC_Separation Liquid Chromatographic Separation Extraction->LC_Separation Inject Extract ESI Electrospray Ionization (Positive/Negative Mode) LC_Separation->ESI MS1 Full Scan MS (MS1) (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) (Fragment Ion Detection) CID->MS2 Fragmentation_Pathway Elucidation of Fragmentation Pathways MS2->Fragmentation_Pathway Acquire Mass Spectra Comparison Comparative Analysis of Fragmentation Patterns Fragmentation_Pathway->Comparison Method_Development Selection of MRM Transitions for Quantification Comparison->Method_Development

Caption: Experimental workflow for comparative fragmentation analysis.

Comparative Fragmentation Data

The fragmentation of Dapagliflozin and this compound is typically induced by collision-induced dissociation (CID) in a triple quadrupole or ion trap mass spectrometer. The analysis is often performed in positive ionization mode, where the precursor ions are commonly the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the ammonium adduct [M+NH4]⁺.

The following table summarizes the key precursor and product ions observed for both compounds.

CompoundPrecursor Ion (m/z)Product Ions (m/z)Proposed Fragment Structure
Dapagliflozin 409.1 ([M+H]⁺)245.1, 227.1, 201.1, 183.1, 165.1Cleavage of the glycosidic bond and subsequent water losses from the glucose moiety.
426.1 ([M+NH4]⁺)409.1, 247.1, 229.1, 203.1Loss of ammonia and fragmentation of the aglycone portion.
107.2Fragment corresponding to the ethoxybenzyl moiety.[5]
This compound 414.1 ([M+H]⁺)245.1, 227.1, 201.1, 183.1, 165.1Fragments from the non-deuterated portion of the molecule, identical to Dapagliflozin.
431.1 ([M+NH4]⁺)414.1, 247.1, 229.1, 203.1Loss of ammonia and fragmentation of the aglycone portion.
112.2Fragment corresponding to the deuterated ethoxybenzyl moiety, showing a +5 Da shift.
412.43 ([M-H]⁻)135A common product ion observed in some studies.[6]

The key observation in the comparative analysis is the +5 Da mass shift in the fragment ion containing the ethoxy group for this compound, confirming the location of the deuterium labeling. The fragmentation pattern of the glucose moiety and the core diarylmethane structure remains consistent between the two compounds.

Experimental Protocols

The following is a generalized protocol for the LC-MS/MS analysis of Dapagliflozin and this compound, based on commonly employed methodologies.[5][7][8][9][10]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from endogenous matrix components. For example, starting with 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 500°C.

  • Curtain Gas: 30 psi.

  • Collision Gas (CAD): Nitrogen, set to medium or optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dapagliflozin: Q1: 409.1 m/z → Q3: 165.1 m/z (or other suitable product ion).

    • This compound: Q1: 414.1 m/z → Q3: 170.1 m/z (or other suitable product ion showing the +5 Da shift).

  • Data Acquisition: The system is operated in MRM mode for the quantification of Dapagliflozin, with specific transitions monitored for the analyte and the internal standard. For fragmentation analysis, a product ion scan is performed on the precursor ions of interest.

This guide provides a foundational understanding of the comparative fragmentation analysis of Dapagliflozin and its deuterated analog. Researchers are encouraged to optimize the described protocols for their specific instrumentation and analytical requirements.

References

Establishing the Limit of Quantification for Dapagliflozin Using a Deuterated Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately quantifying Dapagliflozin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Dapagliflozin-d5, is a best practice in bioanalytical method development, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response. This guide provides a comparative overview of analytical methods for Dapagliflozin quantification, with a focus on a highly sensitive Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) method that employs this compound to establish a robust Limit of Quantification (LOQ).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation. While various methods exist for the quantification of Dapagliflozin, those utilizing mass spectrometry coupled with liquid chromatography offer the highest selectivity and sensitivity.

ParameterUHPLC-HRMS with this compound[1][2]LC-MS/MS[3][4]RP-HPLC[5]
Limit of Quantification (LOQ) 10 µg/L (in rat plasma)20.70 ng/mL10-70 µg/mL (linearity range)
Internal Standard This compoundNot specified in detailAzelnidipine
Linearity Range 10–10000 µg/L25-500 ng/mL10-70 µg/mL
Precision (%RSD) < 10%Not specified< 2%
Accuracy (%RE) < 10%Not specifiedNot specified
Extraction Recovery 86.16–96.06%Not specifiedNot specified

Featured Experimental Protocol: UHPLC-HRMS with this compound

This section details the experimental protocol for a highly sensitive and selective UHPLC-HRMS method for the determination of Dapagliflozin in rat plasma, utilizing this compound as the internal standard.[1][2]

Materials and Reagents
  • Dapagliflozin reference standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

Instrumentation
  • UHPLC System: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6545 Q-TOF LC/MS system (or equivalent) with a dual Agilent Jet Stream (AJS) electrospray ionization (ESI) source

  • Analytical Column: ACQUITY UPLC® BEH C18 column (100 × 3.0 mm, 1.7 µm)[1][2]

Sample Preparation
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with appropriate concentrations of Dapagliflozin standard solutions.

  • Internal Standard Addition: Add a fixed concentration of this compound solution to all samples, including calibration standards, QCs, and unknown samples.

  • Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of ice-cold methanol.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue with the mobile phase and inject it into the UHPLC-HRMS system.

Chromatographic and Mass Spectrometric Conditions
  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Methanol

  • Gradient Elution: A gradient elution program is used to achieve optimal separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Ion Electrospray (ESI-)

  • Data Acquisition: Full MS/dd-MS2 (data-dependent MS/MS) mode is adopted for data collection via Q-Orbitrap.[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of Dapagliflozin using UHPLC-HRMS with this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis UHPLC-HRMS Analysis cluster_data Data Processing plasma Blank Plasma spike_dapa Spike with Dapagliflozin plasma->spike_dapa spike_is Add this compound (Internal Standard) spike_dapa->spike_is precipitate Protein Precipitation (Methanol) spike_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UHPLC System reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (ESI-) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Dapagliflozin calibration->quantification

Caption: Workflow for Dapagliflozin quantification using UHPLC-HRMS.

References

Safety Operating Guide

Proper Disposal of Dapagliflozin-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Dapagliflozin-d5 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management of this compound waste.

Disposal Procedures

The primary recommendation for the disposal of this compound is to treat it as a chemical waste product. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1] It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.

Key Disposal Steps:

  • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the complete Safety Data Sheet (SDS) for this compound.[2]

  • Engage a Licensed Disposal Company: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1]

  • Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

  • Avoid Environmental Release: Prevent the discharge of this compound into drains, water courses, or onto the ground.[1]

While some sources suggest that smaller quantities may be disposed of with household waste, this is not a uniform recommendation and should be verified against local regulations.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhaling dust from the spilled material.[1]

  • Containment and Clean-up: Avoid the generation of dust during clean-up. Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[1][3]

  • Ventilation: Ensure adequate ventilation in the area of the spill.[1]

Quantitative Data

Currently, publicly available Safety Data Sheets and handling guides for this compound do not provide specific quantitative data for disposal, such as concentration thresholds for hazardous waste classification or reportable quantities. The disposal approach is based on the qualitative assessment of the material as a pharmaceutical-related compound.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not provided in the reviewed safety documents. The recommended procedures follow standard practices for chemical waste management.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_quantity Assess Quantity of Waste consult_sds->assess_quantity small_quantity Small Quantity? assess_quantity->small_quantity check_local_reg Check Local Regulations for Small Quantity Disposal small_quantity->check_local_reg Yes licensed_disposal Dispose via Licensed Hazardous Waste Company small_quantity->licensed_disposal No household_disposal Permitted via Household Waste? check_local_reg->household_disposal household_disposal->licensed_disposal No end_disposal Disposal Complete household_disposal->end_disposal Yes incineration Incineration with Scrubber and Afterburner licensed_disposal->incineration incineration->end_disposal

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dapagliflozin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent active pharmaceutical ingredients (APIs) like Dapagliflozin-d5. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection GlovesChemical impermeable gloves. Must be inspected prior to use.[1][2] The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2]
Protective ClothingFire/flame resistant and impervious clothing.[1][2]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] For higher exposures, a full-face respirator is recommended.[1]
Occupational Exposure Limit (OEL)

An Occupational Exposure Limit (OEL) for Dapagliflozin has been established to protect workers from potential health effects.

CompoundOccupational Exposure Limit (OEL)
Dapagliflozin0.01 mg/m³[4][5]

This OEL was determined based on low-dose clinical pharmacodynamic and pharmacokinetic data.[4][5]

Procedural Guidance for Safe Handling

A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the key steps from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in a Dry, Cool, Well-Ventilated Place inspect->store don_ppe Don Appropriate PPE store->don_ppe Begin Experiment weigh Weigh Compound in a Ventilated Enclosure don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dispose_ppe Dispose of Contaminated PPE as Hazardous Waste dissolve->dispose_ppe End of Experiment dispose_glassware Decontaminate or Dispose of Glassware dispose_ppe->dispose_glassware dispose_compound Dispose of Unused Compound via a Licensed Hazardous Material Disposal Company dispose_glassware->dispose_compound

Safe Handling and Disposal Workflow for this compound
Step-by-Step Handling Procedures

  • Receiving and Storage :

    • Upon receipt, carefully inspect the package for any signs of damage or leakage.

    • Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

  • Preparation and Handling :

    • Always handle this compound within a well-ventilated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

    • Before handling, ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

    • Don the appropriate personal protective equipment as outlined in the table above.

    • When weighing the compound, do so in a ventilated enclosure to avoid dust formation.[1]

    • Avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water for at least 15 minutes.[3] If inhaled, move to fresh air.[1][3]

  • Disposal Plan :

    • All waste materials, including contaminated PPE, empty containers, and unused this compound, should be considered hazardous waste.

    • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[6]

    • Excess and expired materials should be offered to a licensed hazardous material disposal company.[2] Do not allow the substance to enter sewers or surface water.

Emergency Procedures

In the event of an accidental release or exposure, follow these first aid measures:

  • Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2]

  • Eye Contact : Rinse the opened eye for several minutes under running water.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin-d5
Reactant of Route 2
Reactant of Route 2
Dapagliflozin-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.